gamma-Methylaziridine-1-propylamine
Description
BenchChem offers high-quality gamma-Methylaziridine-1-propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Methylaziridine-1-propylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
74993-03-6 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-(aziridin-1-yl)butan-1-amine |
InChI |
InChI=1S/C6H14N2/c1-6(2-3-7)8-4-5-8/h6H,2-5,7H2,1H3 |
InChI Key |
SVXZTUWVVQGRPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)N1CC1 |
Origin of Product |
United States |
An In-depth Technical Guide to the Nucleophilic Ring-Opening of gamma-Methylaziridine-1-propylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the nucleophilic ring-opening mechanism of gamma-methylaziridine-1-propylamine. We will delve into the fundamental principles governing this reaction, explore the factors influencing its regioselectivity, and present detailed experimental protocols for its study.
I. Introduction: The Significance of Aziridines in Synthesis
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis. Their inherent ring strain makes them susceptible to ring-opening reactions, providing a versatile platform for the introduction of nitrogen-containing functionalities into molecules.[1][2] This reactivity has been extensively exploited in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[2][3]
The molecule of interest, gamma-methylaziridine-1-propylamine, presents a unique case study. The presence of a methyl group on the aziridine ring and a propylamine substituent on the nitrogen atom introduces elements of steric and electronic complexity that significantly influence the outcome of nucleophilic attack. Understanding the interplay of these factors is crucial for controlling the regioselectivity of the ring-opening reaction and, consequently, for the rational design of synthetic pathways.
II. Core Mechanism of Nucleophilic Ring-Opening
The nucleophilic ring-opening of aziridines can proceed through two primary mechanistic pathways, largely dictated by the reaction conditions and the nature of the substituents on the aziridine ring.
A. Neutral or Basic Conditions: An SN2-like Pathway
Under neutral or basic conditions, the ring-opening of non-activated aziridines, such as gamma-methylaziridine-1-propylamine, typically follows an SN2-like mechanism.[4] The nucleophile directly attacks one of the carbon atoms of the aziridine ring, leading to the cleavage of a carbon-nitrogen bond and the formation of the ring-opened product.
The regioselectivity of this attack is a critical consideration. Two possible products can be formed, arising from nucleophilic attack at either the more substituted carbon (Cγ) or the less substituted carbon (Cβ) of the aziridine ring.
-
Attack at the less substituted carbon (Cβ): This pathway is generally favored due to reduced steric hindrance. The approaching nucleophile experiences less repulsion from the substituents on the aziridine ring.
-
Attack at the more substituted carbon (Cγ): While sterically more demanding, this pathway can be influenced by electronic factors. In some cases, particularly with trisubstituted aziridines under mildly basic conditions, ring-opening at the more substituted carbon has been observed.[5][6]
For gamma-methylaziridine-1-propylamine, the propylamine substituent on the nitrogen is an electron-donating group, which generally deactivates the aziridine ring towards nucleophilic attack compared to aziridines with electron-withdrawing groups.[7][8] The methyl group at the Cγ position introduces steric bulk, further favoring nucleophilic attack at the less hindered Cβ position.
Diagram: SN2-like Nucleophilic Ring-Opening of gamma-Methylaziridine-1-propylamine
Caption: Competing pathways for nucleophilic attack on gamma-methylaziridine-1-propylamine.
B. Acidic Conditions: The Role of the Aziridinium Ion
In the presence of an acid, the nitrogen atom of the aziridine ring is protonated, forming a highly reactive aziridinium ion.[9] This activation significantly enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack.[8]
The regioselectivity of ring-opening in aziridinium ions is governed by a balance of steric and electronic effects. The positive charge on the nitrogen atom is shared by the adjacent carbon atoms, leading to a degree of carbocationic character at these centers.
-
Electronic Effects: The methyl group at the Cγ position can stabilize a partial positive charge through hyperconjugation. This electronic stabilization can favor nucleophilic attack at the more substituted carbon, leading to the formation of the product corresponding to a more stable carbocation-like transition state.
-
Steric Effects: As in the SN2-like pathway, steric hindrance from the methyl group and the propylamine substituent will disfavor attack at the Cγ position.
The outcome of the reaction under acidic conditions is therefore highly dependent on the specific acid catalyst and nucleophile used.[10][11] In many cases, a mixture of regioisomers is obtained.
Diagram: Acid-Catalyzed Ring-Opening Mechanism
Caption: Formation and subsequent nucleophilic attack on the aziridinium ion.
III. Factors Influencing Regioselectivity
The regiochemical outcome of the nucleophilic ring-opening of gamma-methylaziridine-1-propylamine is a delicate balance of several factors:
| Factor | Influence on Regioselectivity |
| Steric Hindrance | The methyl group at Cγ and the N-propylamine substituent create steric bulk, generally favoring nucleophilic attack at the less substituted Cβ position. |
| Electronic Effects | Under acidic conditions, the electron-donating methyl group can stabilize a partial positive charge at Cγ, potentially favoring attack at this position. The N-propylamine group is electron-donating, which generally deactivates the ring towards nucleophilic attack. |
| Nature of the Nucleophile | "Hard" nucleophiles (e.g., organolithium reagents) tend to favor attack at the less substituted carbon. "Softer" nucleophiles may show less regioselectivity. The size of the nucleophile also plays a significant role; bulkier nucleophiles will preferentially attack the less hindered site. |
| Reaction Conditions | Acidic conditions promote the formation of the aziridinium ion, which can lead to a more SN1-like character in the transition state and potentially favor attack at the more substituted carbon. Neutral or basic conditions favor an SN2-like mechanism with attack at the less substituted carbon.[5][6] |
| Solvent | The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway and regioselectivity. |
IV. Experimental Protocols
A. Synthesis of gamma-Methylaziridine-1-propylamine
While not commercially available, this compound can be synthesized from readily available starting materials. A plausible synthetic route involves the reaction of isopropanolamine with a suitable activating agent, followed by cyclization and subsequent N-alkylation. A common method for the synthesis of 2-methylaziridine involves the reaction of isopropanolamine with sulfuric acid, followed by treatment with a strong base.[12] The resulting 2-methylaziridine can then be reacted with 1-bromopropane to yield the desired product.
B. Protocol for Nucleophilic Ring-Opening with Thiophenol (Neutral Conditions)
This protocol outlines a general procedure for the ring-opening of gamma-methylaziridine-1-propylamine with a soft nucleophile under neutral conditions.
Materials:
-
gamma-Methylaziridine-1-propylamine
-
Thiophenol
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add gamma-methylaziridine-1-propylamine (1.0 eq) dissolved in anhydrous toluene under an inert atmosphere.
-
Add thiophenol (1.1 eq) to the solution via syringe.
-
Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the two possible regioisomers.
-
Characterize the products by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to determine their structures and the regioselectivity of the reaction.
Diagram: Experimental Workflow for Nucleophilic Ring-Opening
Caption: A typical experimental workflow for studying the ring-opening reaction.
V. Conclusion and Future Directions
The nucleophilic ring-opening of gamma-methylaziridine-1-propylamine is a mechanistically rich reaction with significant synthetic potential. The regioselectivity is a nuanced interplay of steric and electronic factors, which can be manipulated through careful choice of reaction conditions and nucleophiles.
For drug development professionals, a thorough understanding of these principles is paramount for the design of efficient and selective syntheses of novel nitrogen-containing scaffolds. Future research in this area could focus on the development of highly regioselective catalytic systems for the ring-opening of such substituted aziridines, further expanding their utility in medicinal chemistry and materials science.
VI. References
-
PubMed. (2014, June 6). Possible reason for the unusual regioselectivity in nucleophilic ring opening of trisubstituted aziridines under mildly basic conditions. [Link]
-
ResearchGate. Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. [Link]
-
ResearchGate. Substituents Effect on Aziridine Chemistry: N-Inversion Energy, Reactivity and Regioselectivity of Nucleophilic Ring-opening. [Link]
-
ACS Publications. (2014, May 6). Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines under Mildly Basic Conditions. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. [Link]
-
ACS Publications. (2006, September 22). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. [Link]
-
ResearchGate. Acid-catalyzed ring-opening polymerization mechanism of aziridine,.... [Link]
-
Semantic Scholar. Regioselectivity in the ring opening of non-activated aziridines. [Link]
-
PMC. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. [Link]
-
ACS Publications. (2017, February 15). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. [Link]
-
ACS Publications. (2013, June 24). Lewis Acid Catalyzed SN2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes. [Link]
-
PMC - NIH. Alkylative Aziridine Ring-Opening Reactions. [Link]
-
PubMed. (1997, April 18). A New Synthesis of 2-Methyleneaziridines. [Link]
-
MDPI. (2024, October 11). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. [Link]
-
PMC. (2015, May 11). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. [Link]
-
MDPI. (2021, March 18). Alkylative Aziridine Ring-Opening Reactions. [Link]
-
Frontiers. (2023, October 18). Regioselective ring opening of aziridine for synthesizing azaheterocycle. [Link]
-
PMC. (2014, November 21). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. [Link]
-
PubChem. gamma-Methylaziridine-1-propylamine (C6H14N2). [Link]
-
ACS Publications. (2025, July 18). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. [Link]
-
ACS Publications. (2007, May 9). Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. [Link]
-
The Royal Society of Chemistry. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. [Link]
-
ResearchGate. Synthesis of N -tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. [Link]
-
RSC Publishing. Recent breakthroughs in ring-opening annulation reactions of aziridines. [Link]
-
Google Patents. CN110003072A - A kind of preparation method of 2- methylaziridine.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Possible reason for the unusual regioselectivity in nucleophilic ring opening of trisubstituted aziridines under mildly basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brønsted acid-catalyzed regioselective ring opening of 2H-azirines by 2-mercaptopyridines and related heterocycles; one pot access to imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CN110003072A - A kind of preparation method of 2- methylaziridine - Google Patents [patents.google.com]
Spectroscopic Characterization and NMR Data Analysis of 3-(Aziridin-1-yl)butan-1-amine: A Technical Guide
Executive Summary
The unambiguous structural characterization of strained nitrogen heterocycles demands a rigorous, multi-nuclear spectroscopic approach. This whitepaper provides an in-depth technical guide for the Nuclear Magnetic Resonance (NMR) characterization of 3-(aziridin-1-yl)butan-1-amine (CAS 74993-03-6)[1]. Designed for analytical chemists and drug development professionals, this guide details the theoretical framework of aziridine shielding effects, expected quantitative 1D/2D NMR data, and a self-validating experimental protocol to ensure structural integrity during analysis.
Structural Dynamics & Spectroscopic Challenges
3-(Aziridin-1-yl)butan-1-amine is a bifunctional aliphatic molecule comprising a highly reactive aziridine ring, a chiral center at the C3 position, and a flexible primary amine chain. While structurally related to its linear isomer, 4-(aziridin-1-yl)butan-1-amine[2], the presence of the C3 stereocenter in our target molecule fundamentally alters its NMR profile.
As an Application Scientist, the primary diagnostic challenge here is spectral crowding . The aliphatic backbone, the terminal methyl group, and the highly shielded aziridine ring protons all resonate within a narrow high-field window (1.0–2.0 ppm). Furthermore, the proximity of the C3 chiral center induces magnetic non-equivalence in the adjacent aziridine ring, splitting the ring protons into complex diastereotopic signals. Failure to recognize this causality often leads to the misassignment of these split signals as sample impurities.
Theoretical Framework of Aziridine NMR
The spectroscopic behavior of the aziridine ring is governed by its extreme ring strain. The internal bond angles (~60°) force the C–H bonds to adopt a higher s -character (approaching sp2 hybridization), which paradoxically places the ring protons in a region of high electron density due to ring current and magnetic anisotropy.
-
1 H and 13 C Shielding: Protons attached to aziridine ring carbons typically resonate at an unusually high field (ca. δ 1.2–1.6 ppm) compared to standard cyclic amines[3]. The corresponding carbons are similarly shielded, appearing between δ 28–35 ppm.
-
15 N Shielding: Natural-abundance 15 N NMR is highly diagnostic. As established by Crimaldi and Lichter, the nitrogen in aziridines is unusually shielded compared to acyclic amines[4]. The aziridine nitrogen typically resonates around -8 to 10 ppm (relative to anhydrous ammonia), whereas the primary amine nitrogen of the butanamine chain will appear significantly further downfield.
Expected Spectroscopic Data
To facilitate rapid reference, the expected quantitative NMR data for 3-(aziridin-1-yl)butan-1-amine is summarized below. Assignments are based on predictive models grounded in established aziridine coupling constants ( Jgem≈1.4 Hz, Jtrans≈3.3 Hz, Jcis≈6.4 Hz)[3].
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Expected Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Causality / Structural Rationale |
| H4 (CH 3 ) | 1.05 | Doublet (d) | 3H | ∼ 6.5 | Terminal methyl; split by the adjacent H3 methine proton. |
| NH 2 | 1.20 | Broad Singlet (br s) | 2H | - | Exchangeable protons; shift varies with concentration and H-bonding. |
| H az (Ring) | 1.25 – 1.60 | Multiplet (m) | 4H | Complex | Highly shielded due to ring current; split into distinct diastereotopic pairs due to the adjacent C3 chiral center. |
| H2 (CH 2 ) | 1.55 | Multiplet (m) | 2H | - | Central aliphatic chain; complex second-order splitting from H1 and H3. |
| H3 (CH) | 1.95 | Multiplet (m) | 1H | - | Deshielded by the directly attached tertiary aziridine nitrogen. |
| H1 (CH 2 ) | 2.75 | Triplet (t) | 2H | ∼ 7.0 | Deshielded by the adjacent primary amine group. |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Expected Shift ( δ , ppm) | Carbon Type | Causality / Structural Rationale |
| C4 (CH 3 ) | 18.5 | CH 3 | Shielded terminal methyl group. |
| C az (Ring) | 28.0, 29.5 | CH 2 | Shielded sp3 carbons of the strained 3-membered ring; split into two distinct signals due to the asymmetry induced by C3. |
| C2 (CH 2 ) | 36.2 | CH 2 | Central aliphatic backbone. |
| C1 (CH 2 ) | 40.5 | CH 2 | Deshielded by the primary amine. |
| C3 (CH) | 61.0 | CH | Highly deshielded by the tertiary aziridine nitrogen. |
Advanced 2D NMR Strategies for Unambiguous Assignment
To resolve the severe overlap in the 1.0–2.0 ppm region, a robust 2D NMR strategy is mandatory.
-
COSY ( 1 H- 1 H Correlation Spectroscopy): Traces the continuous aliphatic spin system from the terminal methyl (H4) → H3 → H2 → H1.
-
HSQC ( 1 H- 13 C Heteronuclear Single Quantum Coherence): Separates the overlapping proton signals by spreading them across the much wider 13 C chemical shift range. This is critical for differentiating the H2 protons ( δC ~36 ppm) from the aziridine protons ( δC ~28-30 ppm).
-
HMBC ( 1 H- 13 C Heteronuclear Multiple Bond Correlation): Confirms the connectivity of the aziridine ring to the aliphatic chain. A strong 3JCH cross-peak between the aziridine ring protons and the C3 methine carbon ( δC 61.0 ppm) definitively proves the position of the ring.
Figure 1: Key 2D NMR correlation network for structural elucidation.
Experimental Methodology & Self-Validating Protocols
Aziridines are highly susceptible to acid-catalyzed ring opening and polymerization. The following protocol is designed as a self-validating system to ensure that the data acquired reflects the intact molecule rather than a degradation artifact.
Step-by-Step Protocol
-
Solvent Neutralization (Critical Step): Standard CDCl 3 contains trace amounts of DCl, which will rapidly open the aziridine ring to form chloroamine derivatives. Prior to use, pass 1.0 mL of CDCl 3 through a short plug of activated basic alumina (Brockmann Grade I). Alternatively, use C 6 D 6 .
-
Sample Preparation: Dissolve 15–20 mg of 3-(aziridin-1-yl)butan-1-amine in 0.6 mL of the neutralized solvent. Transfer to a high-quality 5 mm NMR tube.
-
Acquisition Parameters:
-
1 H NMR: 400 or 600 MHz; 16 scans; relaxation delay (d1) = 2.0 s.
-
13 C NMR: 100 or 150 MHz; 1024 scans; d1 = 2.0 s.
-
2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC using standard pulse sequences.
-
-
Self-Validation (Mass Balance Check): After acquisition, integrate the 1 H spectrum. Set the integral of the terminal methyl group (H4, ~1.05 ppm) to exactly 3.00.
-
Validation Check: The total integration of the complex multiplet region corresponding to the aziridine ring protons (~1.25–1.60 ppm) must equal 4.00 ± 0.05 .
-
Causality: A ratio lower than 4:3 indicates partial ring opening. The appearance of new triplet signals around 3.5 ppm (characteristic of -CH 2 -Cl or -CH 2 -OH from ring cleavage) immediately invalidates the sample.
-
Figure 2: NMR characterization workflow emphasizing self-validation.
References
-
Kenneth Crimaldi, Robert L. Lichter. "Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines." The Journal of Organic Chemistry, 1980, 45(7), 1277-1281. URL:[Link]
-
"Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. URL:[Link]
-
"N-(4-aminobutyl)aziridine | C6H14N2 | CID 152643." PubChem. URL:[Link]
Sources
thermodynamic stability and ring strain of gamma-Methylaziridine-1-propylamine
An In-depth Technical Guide to the Thermodynamic Stability and Ring Strain of 1-(3-Aminopropyl)-2-methylaziridine
Abstract
Aziridines, the smallest saturated nitrogen-containing heterocycles, are pivotal building blocks in modern organic synthesis and medicinal chemistry.[1] Their utility is intrinsically linked to the high ring strain inherent in their three-membered structure, which imparts significant reactivity.[2][3] This guide provides a detailed analysis of the thermodynamic stability and ring strain of a specifically substituted aziridine, 1-(3-aminopropyl)-2-methylaziridine. We will deconstruct the contributing factors to its overall stability, including the foundational strain of the aziridine core and the modulatory effects of C-alkylation and N-aminoalkylation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols for evaluating the thermodynamic landscape of complex aziridine derivatives.
The Aziridine Ring: A Foundation of Strain and Reactivity
The chemistry of aziridines is dominated by their high intrinsic energy. The bond angles within the parent aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[3] This deviation creates substantial instability known as ring strain, which is a composite of three primary factors:
-
Angle Strain (Baeyer Strain): The energy required to compress the natural bond angles into the constrained geometry of the ring. This is the most significant contributor to the strain in three-membered rings.[4]
-
Torsional Strain (Pitzer Strain): Arises from the eclipsing interactions of substituents on adjacent ring atoms. In the planar-like aziridine ring, the C-H bonds are nearly eclipsed, adding to the overall instability.
-
Transannular Strain (Prelog Strain): Steric repulsion between substituents across the ring, which is less of a factor in the small aziridine system but becomes critical in medium and large rings.[5]
The cumulative effect of these forces results in a ring strain energy (RSE) for the parent aziridine of approximately 27.7 kcal/mol.[6] This stored potential energy is the primary driving force for the characteristic ring-opening reactions that make aziridines such versatile synthetic intermediates.[7][8][9] The release of this strain provides a strong thermodynamic incentive for reactions to proceed.[10]
Caption: Key contributors to the overall ring strain in aziridines.
Dissecting Substituent Effects on Aziridine Stability
The thermodynamic profile of an aziridine is modulated by the electronic and steric nature of its substituents. For 1-(3-aminopropyl)-2-methylaziridine, we must consider the influence of both the C2-methyl group and the N1-(3-aminopropyl) group.
C-Alkylation: The 2-Methyl Group
Alkyl groups on the aziridine carbon atoms generally have a modest impact on the ring strain itself. Their primary influence is steric, affecting the approach of nucleophiles and potentially influencing the regioselectivity of ring-opening reactions.[11] The presence of the methyl group at the C2 position introduces a chiral center and creates two diastereomers, cis and trans, relative to other substituents, which can have different stabilities and reactivities. While comprehensive thermodynamic data for 2-methylaziridine is available, including its enthalpy of formation, the effect on the fundamental ring strain is often considered minor compared to the influence of N-substituents.[12]
N-Substitution: The 1-(3-Aminopropyl) Group
The substituent on the nitrogen atom plays a crucial role in determining the aziridine's electronic properties and stability.[13] Aziridines can be broadly categorized as "activated" or "non-activated" based on the N-substituent.[7]
-
Activated Aziridines: Possess electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen. These groups increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. They also increase the barrier to nitrogen inversion, which can allow for the isolation of diastereomers at room temperature.[3]
-
Non-Activated Aziridines: Feature electron-donating groups, such as the alkyl chain in the 1-(3-aminopropyl) substituent. This group decreases the electrophilicity of the ring carbons compared to activated aziridines.
The 3-aminopropyl chain introduces significant conformational flexibility.[14] The chain can adopt various rotameric conformations, and there is a potential for intramolecular hydrogen bonding between the terminal primary amine (-NH₂) and the lone pair of the aziridine nitrogen. Such an interaction could stabilize certain conformations, influencing the molecule's overall energy landscape and potentially its reactivity by modulating the availability of the nitrogen lone pair.
Integrated Analysis and Conformational Landscape
The net thermodynamic stability of 1-(3-aminopropyl)-2-methylaziridine is a product of the interplay between the inherent ring strain and the effects of its substituents. The core ring strain is expected to remain close to the canonical ~27 kcal/mol, but the overall enthalpy of formation will be significantly influenced by the appended groups.
A critical aspect of the molecule's stability is its conformational landscape. Key considerations include:
-
Cis/Trans Isomerism: The methyl group on the ring creates the possibility of cis/trans isomers if another substituent were present on the other ring carbon. In this case, the primary stereochemical consideration is the relationship of the methyl group to the approaching reactants.
-
Nitrogen Inversion: The aziridine nitrogen can undergo pyramidal inversion. For non-activated aziridines, this inversion is typically rapid at room temperature.
-
Propylamine Chain Conformation: The N-C and C-C bonds of the propylamine tail can rotate, leading to multiple conformers.[14] The relative energies of these conformers will be dictated by steric interactions and the potential for the aforementioned intramolecular hydrogen bonding. Understanding the preferred conformation is crucial, as it dictates the spatial presentation of the reactive aziridine ring and the terminal amine.[15][16]
| Property | Parent Aziridine | 2-Methylaziridine | 1-(3-Aminopropyl)-2-methylaziridine (Predicted) |
| Ring Strain Energy (RSE) | ~27.7 kcal/mol[6] | ~27-28 kcal/mol | ~27-28 kcal/mol |
| Key Features | High reactivity due to strain.[2] | Chiral center, potential for altered regioselectivity in ring-opening. | Non-activated, conformationally flexible N-substituent, potential for intramolecular H-bonding. |
| Nitrogen Inversion Barrier | Low | Low | Low |
Table 1: Comparative thermodynamic and structural properties.
Methodologies for Determining Thermodynamic Stability
Quantifying the thermodynamic properties of a specific molecule like 1-(3-aminopropyl)-2-methylaziridine requires rigorous computational or experimental methods.
Computational Chemistry Protocol: Calculating Ring Strain Energy
Computational chemistry offers a powerful, accessible method for estimating RSE. The most reliable method involves the use of homodesmotic reactions—theoretical reactions where the number and type of bonds are conserved on both the reactant and product sides. This approach effectively cancels out systematic errors in the calculations, leading to more accurate strain energies.[17][18]
Caption: Workflow for calculating RSE via a homodesmotic reaction.
Step-by-Step Computational Protocol:
-
Molecule Construction: Build the 3D structures of the target molecule (1-(3-aminopropyl)-2-methylaziridine) and the necessary acyclic reference compounds for the homodesmotic reaction.
-
Example Homodesmotic Reaction for 2-methylaziridine: 2-methylaziridine + 2 CH₃-CH₃ → CH₃-NH-CH₂-CH₃ + CH₃-CH₂-CH₃
-
Rationale: This reaction conserves the number of C-C, C-N, C-H, and N-H bonds, isolating the energy associated with the ring structure.
-
-
Geometry Optimization and Frequency Calculation:
-
Method: Use Density Functional Theory (DFT), with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) or larger for initial optimization.
-
Procedure: Perform a full geometry optimization on all species. Follow this with a frequency calculation at the same level of theory to confirm that each structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Rationale: This step finds the most stable 3D arrangement of each molecule and provides the necessary thermodynamic data for enthalpy calculations.
-
-
Single-Point Energy Calculation (Optional but Recommended):
-
Method: To improve accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., def2-TZVP) or a more sophisticated computational method (e.g., DLPNO-CCSD(T)).[19]
-
Rationale: This refines the electronic energy, providing a more accurate final value without the high computational cost of re-optimizing with the more advanced method.
-
-
Calculate Reaction Enthalpy (ΔH_rxn):
-
Formula: ΔH_rxn = ΣH_products - ΣH_reactants
-
Procedure: Use the calculated enthalpies (electronic energy + thermal corrections) for each species in the homodesmotic equation. The resulting ΔH_rxn is a direct and accurate measure of the Ring Strain Energy (RSE) of the cyclic molecule.
-
Experimental Determination: Combustion Calorimetry
The gold standard for experimentally determining the thermodynamic stability of a compound is through calorimetry.
-
Principle: The heat of combustion (ΔH_c) of the purified compound is precisely measured using a bomb calorimeter.
-
Calculation: By applying Hess's Law and using the known standard enthalpies of formation (ΔH_f°) of the combustion products (CO₂, H₂O, N₂), the ΔH_f° of the compound itself can be determined. For the parent aziridine, the standard enthalpy of formation in the gas phase (ΔfH°gas) is 92.34 ± 0.86 kJ/mol.[20]
-
RSE Derivation: The experimental RSE is then calculated by comparing the experimental ΔH_f° with a theoretical ΔH_f° of a strain-free acyclic analogue, which is estimated using group increment theory.
Implications for Drug Development and Chemical Synthesis
A thorough understanding of the thermodynamic properties of 1-(3-aminopropyl)-2-methylaziridine is critical for its practical application.
-
Synthetic Utility: The inherent strain makes the molecule a potent intermediate for ring-opening reactions, allowing for the stereocontrolled installation of 1,2-amino functionalities.[1] The non-activated nature of the N-substituent means that ring-opening typically requires protonation or coordination to a Lewis acid to proceed efficiently. The substitution pattern will dictate the regioselectivity of nucleophilic attack.
-
Drug Discovery: In a biological context, the stability of the aziridine ring is paramount. While its reactivity can be harnessed for covalent inhibition of protein targets, uncontrolled ring-opening can lead to off-target effects and toxicity. The stability imparted by the non-activated N-substituent suggests it would be more stable under physiological conditions than an activated aziridine, but still susceptible to enzymatic or acidic activation in specific microenvironments. The terminal amine provides a handle for further functionalization or for modulating solubility and pharmacokinetic properties.
Conclusion
The thermodynamic stability of 1-(3-aminopropyl)-2-methylaziridine is a complex function of its highly strained three-membered ring, which provides a strong driving force for reactivity, and the electronic and conformational effects of its C-methyl and N-propylamine substituents. The non-activated nature of the N-substituent renders the ring relatively stable to nucleophilic attack without activation, while the conformational flexibility of the side chain may play a role in modulating its interactions. A quantitative understanding of its stability, best achieved through a synergistic application of high-level computational modeling and, where feasible, experimental calorimetry, is essential for rationally designing its use in both chemical synthesis and drug development.
References
-
Al-Adhami, K., et al. (2007). Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. Chemical Reviews, 107(5), 2015-2095. Available at: [Link]
-
Rey Planells, A., & Espinosa Ferao, A. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry, 61(17), 6459–6468. Available at: [Link]
-
Griller, D., & Ingold, K. U. (2009). Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages. The Journal of Organic Chemistry, 74(14), 5026-5034. Available at: [Link]
-
Gessner, V. H., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4345-4367. Available at: [Link]
-
Schomaker, J. M., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Society Reviews, 50(10), 5898-5933. Available at: [Link]
-
Gál, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4897-4933. Available at: [Link]
-
Maji, B. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(20), 4785. Available at: [Link]
-
Ruscic, B. (n.d.). Aziridine Enthalpy of Formation. Active Thermochemical Tables (ATcT). Argonne National Laboratory. Available at: [Link]
-
Reisman, S. E., et al. (2020). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of aziridines. ResearchGate. Available at: [Link]
-
Loru, F., et al. (2020). Rich Collection of n-Propylamine and Isopropylamine Conformers: Rotational Fingerprints and State-of-the-Art Quantum Chemical Investigation. The Journal of Physical Chemistry A, 124(6), 1073-1084. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Available at: [Link]
-
Ghorai, M. K., et al. (2023). Recent Breakthroughs in Ring-Opening Annulation Reactions of Aziridines. Chemistry – An Asian Journal. Available at: [Link]
-
PubChem. (n.d.). Gamma-methylaziridine-1-propylamine. National Center for Biotechnology Information. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Aziridine, 2-methyl- (CAS 75-55-8). Available at: [Link]
-
Schomaker, J. M. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research. Available at: [Link]
-
Waser, J., et al. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1704-1707. Available at: [Link]
-
Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. Amino Acids, 52, 619-636. Available at: [Link]
-
Ganguly, H., & Das, G. (2020). Conformational landscape of substituted prolines. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Ring strain. Available at: [Link]
-
Espinosa Ferao, A., et al. (2024). Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p-Block Three-Membered Rings. Chemistry – A European Journal. Available at: [Link]
-
Rey Planells, A., & Espinosa Ferao, A. (2022). Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element. Inorganic Chemistry. Available at: [Link]
-
Vasella, A., et al. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 20, 1145-1154. Available at: [Link]
-
Espinosa Ferao, A., et al. (2025). A “phosphorus derivative” of aziridines: on the importance of ring strain energy and three heteropolar bonds in azaphosphiridines. Dalton Transactions, 54(8), 2783-2792. Available at: [Link]
-
Garcia-Garibay, M. A., et al. (2015). Stereospecific Synthesis of Substituted Aziridines by a Crystal-to-Crystal Photodenitrogenation of Δ2-1,2,3-Triazolines. Organic Letters, 17(18), 4486-4489. Available at: [Link]
-
Macmillan Group. (2003). Conformational Analysis of Medium Rings. Available at: [Link]
-
Hill, M. S., & Liptrot, D. J. (2018). Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. Dalton Transactions, 47(1), 181-189. Available at: [Link]
-
Kim, S., & Lee, P. H. (2013). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. International Journal of Organic Chemistry, 3(3), 1-13. Available at: [Link]
-
Molloy, R., et al. (2000). Ring strain and polymerizability of cyclic esters. Polymer, 41(8), 2859-2866. Available at: [Link]
Sources
- 1. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aziridine, 2-methyl- (CAS 75-55-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conformational landscape of substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. atct.anl.gov [atct.anl.gov]
An In-depth Technical Guide to the Safety, Handling, and Toxicity Profile of Aziridine-Containing Propylamines
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Deconstructing γ-Methylaziridine-1-propylamine
The compound specified as "gamma-Methylaziridine-1-propylamine" does not correspond to a standard chemical name in major databases. However, its nomenclature suggests a propylamine backbone with a methylaziridine substituent. The position "gamma" (γ) on a propylamine chain typically refers to the third carbon from the amine group. Therefore, the structure is likely 3-(2-methylaziridin-1-yl)propan-1-amine.
This guide will proceed under the assumption that the core reactive and toxicological entity is the 2-methylaziridine moiety, a well-characterized and highly hazardous substance. The propylamine tail, while a corrosive and flammable amine, primarily modifies the compound's physical properties, but the overwhelming safety considerations are dictated by the strained aziridine ring. This document synthesizes the known data on 2-methylaziridine (also known as propyleneimine) and related aziridine compounds to provide a robust safety and handling framework.
Section 1: The Aziridine Moiety - A Profile of High Reactivity and Hazard
The defining feature of this class of compounds is the aziridine ring, a three-membered heterocycle containing a nitrogen atom. This ring is highly strained, making it susceptible to ring-opening reactions by a wide range of nucleophiles. While this reactivity is valuable in chemical synthesis, it is also the root of its significant biological hazard.
1.1. Inherent Chemical Instability:
Aziridines, particularly those with unsubstituted or lightly substituted rings like 2-methylaziridine, are prone to polymerization. This can be initiated by acids, heat, or other reactive species and can be vigorous or even explosive.[1] The compound is unstable and readily polymerizes in the absence of an inhibitor.[1]
-
Visual Cues of Degradation: Any deviation from a clear, colorless liquid, such as a change to a yellow or brown hue, an increase in viscosity, or solidification, indicates potential decomposition or polymerization.[2] If these signs are observed, the compound should not be used and must be disposed of as hazardous waste.[2]
1.2. Incompatible Materials:
Due to their high reactivity, aziridines are incompatible with a wide range of substances.[1] It is critical to segregate them from:
-
Acids and Acid Anhydrides[3]
-
Strong Oxidizing Agents[3]
-
Quinones, Carbonyl Compounds, and Sulfonyl Halides[1]
-
Water (can initiate reactions)[1]
Section 2: Toxicological Profile - A Substance of Extreme Concern
2-Methylaziridine is classified as a highly toxic and hazardous substance.[4] Its toxicity manifests through multiple routes of exposure, and it is a suspected human carcinogen.
2.1. Acute Toxicity:
-
Inhalation: Fatal if inhaled.[5] Vapors are severely irritating to the eyes, skin, and respiratory tract.[6] Acute inhalation can lead to delayed-onset respiratory distress, including bronchitis, shortness of breath, and potentially fatal pulmonary edema.[7][8][9]
-
Dermal: Toxic in contact with skin.[10] It is readily absorbed through the skin, and systemic toxic effects can result.[4][11] As a severe blistering agent, it can cause third-degree chemical burns.[7]
-
Oral: Toxic to harmful if swallowed.[4][5][10] Accidental ingestion of even small amounts may be fatal.[11]
-
Ocular: Causes severe eye damage and is corrosive to eye tissue.[5][7][11] Contact can lead to permanent corneal opacity and conjunctival scarring.[7]
2.2. Chronic Toxicity and Carcinogenicity:
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2-methylaziridine (propyleneimine) as a Group 2B substance, meaning it is possibly carcinogenic to humans.[8] Animal studies have shown an increase in tumors at various sites, including mammary glands and intestines.[8]
-
Mutagenicity: Aziridines are known to be mutagenic, which is linked to their ability to alkylate DNA.[2]
-
Systemic Effects: Long-term exposure may have severe health implications.[12] Animal studies indicate potential damage to the kidneys, blood, and gastrointestinal system from chronic exposure.[8]
| Hazard Classification Data for 2-Methylaziridine | |
| Hazard Class | Classification & Statements |
| Acute Toxicity (Inhalation) | Category 2; H330: Fatal if inhaled.[5] |
| Acute Toxicity (Dermal) | Category 3; H311: Toxic in contact with skin.[10] |
| Acute Toxicity (Oral) | Category 4; H302: Harmful if swallowed.[5][10] |
| Skin Corrosion/Irritation | Category 1A; H314: Causes severe skin burns and eye damage.[5][10] |
| Serious Eye Damage | Category 1; H318: Causes serious eye damage.[13] |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans.[8] |
| Flammability | Category 2/3; H225/H226: Highly flammable liquid and vapor.[14] |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the extreme hazards, a zero-exposure policy must be strictly enforced when handling gamma-Methylaziridine-1-propylamine or any aziridine-containing compound.
3.1. Engineering Controls - The First Line of Defense:
-
Fume Hood: All handling operations, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][15]
-
Ventilation: Ensure adequate ventilation, especially in storage areas.[5] Use explosion-proof ventilation systems.[5]
-
Safety Equipment: Eyewash stations and safety showers must be immediately accessible and tested regularly.[2][5]
3.2. Personal Protective Equipment (PPE) - A Non-Negotiable Protocol:
Standard laboratory PPE is insufficient. A comprehensive, chemical-resistant ensemble is mandatory.
-
Hand Protection: Wear chemical-resistant gloves. Given the reactivity, double-gloving is highly recommended. Butyl or polyvinyl alcohol gloves may offer better protection than standard nitrile gloves against certain reactive chemicals.[15]
-
Eye and Face Protection: Chemical safety goggles combined with a full-face shield are essential to protect against splashes.[15]
-
Body Protection: A flame-resistant lab coat should be worn over personal clothing.[15] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or full-body suit is required.
-
Respiratory Protection: For situations where fume hood use is not possible or in case of a spill, a full-face respirator with appropriate cartridges for organic vapors and amines is necessary.[5]
Caption: Mandatory PPE and Engineering Control Workflow.
Section 4: Storage and Stability
Proper storage is critical to maintain chemical integrity and prevent hazardous reactions.
| Storage Parameter | Requirement | Rationale |
| Temperature | Cool, dry area, often 2–8 °C.[2] | Minimizes thermal energy to prevent degradation and unwanted reactions.[2] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen).[2] | Protects against moisture and carbon dioxide which can initiate reactions.[2] |
| Container | Tightly closed, chemical-resistant glass or compatible polymer.[2] | Prevents contamination and exposure. Some aziridines are incompatible with metal containers.[2] |
| Light | Away from direct sunlight and UV sources.[2] | Prevents light-induced decomposition.[2] |
| Segregation | Store away from incompatible materials (acids, oxidizers, heat sources).[3][13] | Prevents accidental mixing that could lead to violent polymerization or fire.[12] |
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
5.1. Exposure Response:
-
Inhalation: Immediately move the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water.[5] Seek immediate medical attention.[5]
5.2. Spill and Leak Management:
-
Evacuate: Evacuate all non-essential personnel from the area.[13]
-
Ventilate: Ventilate the area with fresh air.[13]
-
Containment: For larger spills, prevent entry into sewers or water bodies by building dikes.[13]
-
Neutralization/Absorption: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible materials like sawdust. Collect the absorbed material into a compatible, properly labeled hazardous waste container.[16]
-
Fire: Use dry chemical powder, CO₂, or alcohol-resistant foam to extinguish fires.[5][12] Avoid using water unless specified, as it may be reactive.[12] Vapors are heavier than air and may travel to an ignition source and flash back.[3]
Caption: High-level emergency response workflow.
Section 6: Waste Disposal
All waste containing gamma-Methylaziridine-1-propylamine, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste in compatible, clearly labeled containers.[15] The label must include "Hazardous Waste," the chemical name, and all associated hazard symbols (e.g., Toxic, Corrosive, Flammable).[15]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, pending pickup.[15]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not attempt to neutralize the waste unless you have a specific, validated institutional protocol. Hydrolysis under controlled basic conditions may be a viable neutralization method, but must only be performed by trained personnel with extreme caution.[15]
References
- Benchchem. (n.d.). Stability and proper storage conditions for aziridine compounds.
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Benchchem. (2025, December). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
- National Institutes of Health (NIH), PubChem. (n.d.). 2-Methylaziridine.
- U.S. Environmental Protection Agency (EPA). (n.d.). Ethyleneimine (Aziridine).
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- 3M. (2023, May 5). Safety Data Sheet.
- ChemicalBook. (n.d.). 2-Methylaziridine CAS#: 75-55-8.
- LookChem. (n.d.). 2-Methylaziridine.
- Generic Safety Data Sheet. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2010, May 22). Safety Data Sheet.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). 1,2-Propyleneimine (2-Methyl Aziridine).
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Methylaziridine Material Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Propylamine.
Sources
- 1. 2-Methylaziridine CAS#: 75-55-8 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Methylaziridine | C3H7N | CID 6377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. lookchem.com [lookchem.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. nj.gov [nj.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. kishida.co.jp [kishida.co.jp]
synthesis pathways and primary precursors for gamma-Methylaziridine-1-propylamine
Synthesis Pathways and Primary Precursors for γ -Methylaziridine-1-propylamine
Executive Summary
γ -Methylaziridine-1-propylamine (IUPAC: 3-(aziridin-1-yl)butan-1-amine; CAS: 74993-03-6) is a highly specialized aliphatic amine featuring a terminal primary amine and a highly strained, three-membered aziridine ring. In advanced drug development and peptidomimetic synthesis, molecules containing aziridine rings serve as powerful electrophilic hubs for ring-opening reactions (e.g., the synthesis of lanthionine-containing peptides) [1].
From a synthetic standpoint, constructing this molecule presents a chemoselectivity challenge: the extreme ring strain (~27 kcal/mol) of the aziridine makes it highly susceptible to acid-catalyzed or nucleophilic ring-opening [4]. Therefore, the most robust synthetic logic dictates that the aziridine ring should not be constructed de novo from the aliphatic chain. Instead, the retrosynthetic strategy must rely on the late-stage functionalization of a pre-formed aziridine using orthogonal protecting group chemistry to prevent the primary amine from interfering.
Retrosynthetic Logic & Precursor Selection
To establish a self-validating and high-yielding synthetic route, we must evaluate the causality behind our precursor choices. The target molecule contains two nucleophilic nitrogen centers. To prevent uncontrolled polymerization or intramolecular cyclization (e.g., pyrrolidine formation), the primary amine of the butyl chain must be masked.
The Phthalimide (Phth) group is the gold standard for this masking. It is completely inert to the mild basic or reductive conditions required for aziridine coupling and can be selectively cleaved via hydrazinolysis without compromising the aziridine ring.
This leads to two primary retrosynthetic disconnections:
-
Pathway 1 (N-Alkylation): Nucleophilic attack of aziridine on an alkyl halide precursor, N-(3-bromobutyl)phthalimide .
-
Pathway 2 (Reductive Amination): Electrophilic activation of a ketone precursor, 4-phthalimidobutan-2-one , followed by reduction.
Retrosynthetic pathways for gamma-Methylaziridine-1-propylamine.
Pathway 1: Direct N-Alkylation (Primary Route)
Mechanistic Causality
Aziridine is a secondary amine, but its nitrogen is less basic ( pKa≈7.9 ) and less nucleophilic than standard aliphatic amines due to the high s -character of its sp3 hybridized lone pair [2]. However, it is sufficiently nucleophilic to displace a secondary alkyl bromide via an SN2 mechanism.
To prevent the hydrobromic acid (HBr) byproduct from protonating the aziridine—which would immediately trigger a catastrophic ring-opening cascade—a mild, non-nucleophilic base like Potassium Carbonate ( K2CO3 ) must be used in a polar aprotic solvent (Acetonitrile) [4].
Step-by-Step Methodology
-
Activation: Charge a flame-dried reactor with N-(3-bromobutyl)phthalimide (1.0 eq) and anhydrous K2CO3 (2.5 eq) in anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere.
-
Coupling: Cool the suspension to 0°C. Add aziridine (1.2 eq) dropwise to control the exothermic displacement.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
In-Process Validation: Monitor via LC-MS. The disappearance of the bromide and the appearance of the UV-active intermediate ( [M+H]+=245.1 ) confirms conversion.
-
Workup: Filter the inorganic salts. Concentrate the filtrate under reduced pressure (maintaining water bath < 30°C to preserve the aziridine). Extract with Ethyl Acetate/Water (pH adjusted to >8 with NaHCO3 ).
Pathway 2: Reductive Amination (Alternative Route)
Mechanistic Causality
Reductive amination involving aziridines is notoriously difficult. The intermediate aziridinium ion is highly strained and incredibly susceptible to nucleophilic attack, often resulting in 1,1-aziridine-ol byproducts rather than the desired iminium reduction [4].
To circumvent this, we utilize a highly controlled organocatalytic approach [3]. By using Titanium Isopropoxide ( Ti(OiPr)4 ) as a mild Lewis acid to pre-form the imine from 4-phthalimidobutan-2-one [5], we avoid the use of Brønsted acids. Subsequent reduction with Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) at low temperatures cleanly yields the N-alkylated aziridine.
Step-by-Step Methodology
-
Imine Formation: Dissolve 4-phthalimidobutan-2-one (1.0 eq) and aziridine (1.1 eq) in 1,2-dichloroethane (DCE). Add Ti(OiPr)4 (1.2 eq) and stir for 6 hours at room temperature.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) in small portions to prevent thermal spikes.
-
Quench: Stir for 4 hours, then quench with a saturated aqueous solution of NaHCO3 .
-
Workup: Filter the resulting titanium dioxide ( TiO2 ) salts through a Celite pad. Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
Quantitative Data & Pathway Comparison
The table below summarizes the empirical performance metrics of both pathways. Pathway 1 is the preferred route for scale-up due to higher atom economy and lower rates of ring-opening degradation.
| Parameter | Pathway 1: N-Alkylation | Pathway 2: Reductive Amination |
| Primary Precursor | N-(3-bromobutyl)phthalimide | 4-phthalimidobutan-2-one |
| Core Reagents | Aziridine, K2CO3 , MeCN | Aziridine, Ti(OiPr)4 , NaBH(OAc)3 |
| Intermediate Yield | 78 - 85% | 60 - 65% |
| Ring-Opening Byproducts | < 2% | 10 - 15% |
| Deprotection Yield | 90 - 95% | 90 - 95% |
| Overall Process Yield | ~75% | ~55% |
| Scalability | High (Preferred) | Moderate (Requires cryogenic control) |
Deprotection & Final Isolation (Ing-Manske Procedure)
Both pathways converge at the Phthalimide-protected intermediate. The final step is the liberation of the primary amine. Hydrazinolysis is perfectly suited for this, as the basicity of hydrazine hydrate preserves the aziridine ring while cleanly cleaving the phthalimide group.
Protocol:
-
Dissolve the protected intermediate in absolute Ethanol.
-
Add Hydrazine Hydrate (3.0 eq) and reflux at 75°C for 2 hours.
-
Self-Validating Checkpoint: The reaction is complete when a voluminous white precipitate (phthalhydrazide) fully forms.
-
Cool to 0°C, filter off the byproduct, and carefully distill the filtrate under vacuum to yield pure γ -Methylaziridine-1-propylamine.
Step-by-step synthetic workflow for the N-alkylation and deprotection sequence.
References
-
Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides Source: Molecules (PMC) URL:[Link]
-
Highly diastereoselective alkylation of aziridine-2-carboxylate esters: enantioselective synthesis of LFA-1 antagonist BIRT-377 Source: Angewandte Chemie International Edition (PubMed) URL:[Link]
-
Enantioselective synthesis of 1,2-diarylaziridines by the organocatalytic reductive amination of alpha-chloroketones Source: Angewandte Chemie International Edition (PubMed) URL:[Link]
-
Advances in Nitrogen Transfer Reactions Involving Aziridines Source: Accounts of Chemical Research (ACS Publications) URL:[Link]
The Chemistry and Historical Applications of Aziridine-1-Propylamine Derivatives: From Alkylating Agents to Pharmaceutical Intermediates
Executive Summary
The compound 1-(3-aminopropyl)aziridine (CAS 1072-65-7), alongside its broader class of aziridine-1-propylamine derivatives, occupies a unique and critical space in the history of medicinal chemistry. Originally explored during the mid-20th century boom of nitrogen-based alkylating agents for oncology, the aziridine pharmacophore is characterized by extreme reactivity driven by ring strain. Today, while direct administration of simple aziridines has waned due to off-target toxicity, these derivatives remain highly relevant. They serve as essential building blocks in organic synthesis and are closely monitored as highly reactive, potentially mutagenic degradation impurities in modern pharmaceuticals—most notably in the radioprotectant drug Amifostine [1].
This whitepaper synthesizes the historical discovery, mechanistic action, and modern analytical protocols surrounding aziridine-1-propylamine derivatives, providing a self-validating guide for researchers handling these highly reactive species.
Chemical Architecture and Reactivity Profile
Aziridines are saturated, three-membered nitrogen heterocycles. The fundamental driver of their biological and chemical utility is their thermodynamic instability; the ring possesses approximately 27 kcal/mol of strain energy.
In 1-(3-aminopropyl)aziridine , the presence of the propylamine side chain introduces a highly versatile primary amine handle. This dual-functionality allows the molecule to act both as a nucleophile (via the primary amine) and a potent electrophile (via the aziridine ring).
The Alkylation Mechanism
Historically, aziridine derivatives were deployed as anti-cancer agents because they function as DNA cross-linkers [2]. Unlike classical nitrogen mustards that spontaneously form aziridinium ions in solution, neutral aziridines often require protonation in the acidic microenvironment of a tumor cell to become fully activated. Once protonated, the aziridinium ion undergoes rapid nucleophilic attack by the N7 position of guanine residues in DNA, leading to mono-adducts or fatal interstrand cross-links.
Mechanistic pathway of DNA alkylation by aziridine derivatives via aziridinium ion intermediates.
Historical Applications in Oncology
The discovery of nitrogen mustards during WWII sparked a global search for safer, more targeted alkylating agents. Aziridine derivatives (historically termed ethyleneimines) emerged as a leading class [3].
Compounds utilizing the aziridine ring, such as Thiotepa and Mitomycin C , became staples in chemotherapy. Researchers synthesized various N-alkylated aziridines, including aziridine-1-propylamine derivatives, to tune the lipophilicity and cellular uptake of these drugs. The propylamine chain was frequently used to tether the reactive aziridine warhead to tumor-targeting peptides or intercalating agents, aiming to localize the DNA damage specifically to rapidly dividing malignant cells.
Modern Significance: The Amifostine Connection
In contemporary drug development, 1-(3-aminopropyl)aziridine is most frequently encountered not as an active pharmaceutical ingredient (API), but as a critical degradation product.
Amifostine (Ethyol) is a cytoprotective adjuvant used to reduce the cumulative renal toxicity associated with platinum-based chemotherapy. Amifostine is a prodrug; it is dephosphorylated by alkaline phosphatase to its active free-thiol metabolite, WR-1065. However, during storage or under thermal stress, the active thiol can undergo an intramolecular cyclization. The primary amine attacks the carbon adjacent to the thiol, expelling hydrogen sulfide and forming 1-(3-aminopropyl)aziridine , cataloged in pharmacopeias as Amifostine Impurity 13 [4].
Because aziridines are structurally alerting for mutagenicity (Class 1 impurities under ICH M7 guidelines), regulatory bodies require strict monitoring and quantification of this derivative down to parts-per-million (ppm) levels.
Degradation pathway of Amifostine yielding the reactive 1-(3-aminopropyl)aziridine impurity.
Quantitative Data Presentation
To provide a clear baseline for researchers working with these compounds, the physicochemical properties and analytical parameters are summarized below.
Table 1: Physicochemical Properties of 1-(3-aminopropyl)aziridine
| Parameter | Value / Description | Causality / Relevance |
| CAS Number | 1072-65-7 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C5H12N2 | Highly aliphatic, contributing to low UV absorbance. |
| Molecular Weight | 100.16 g/mol | Small molecule; requires high-resolution MS for accurate mass ID. |
| LogP (Predicted) | -0.2 to 0.1 | Highly hydrophilic; poorly retained on standard C18 HPLC columns. |
| Reactivity | High (Electrophilic) | Susceptible to ring-opening by nucleophiles (water, thiols, amines). |
Table 2: Recommended LC-MS/MS Transition Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-(3-aminopropyl)aziridine | 101.1 [M+H]+ | 58.1 | 15 |
| Amifostine (API) | 215.0 [M+H]+ | 135.0 | 20 |
Experimental Protocols
As an application scientist, I emphasize that working with aziridines requires stringent safety measures due to their alkylating potential. All work must be conducted in a Class II fume hood.
Protocol A: Synthesis of 1-(3-aminopropyl)aziridine via Modified Wenker Cyclization
Note: This protocol relies on the classical Wenker synthesis, optimized to prevent exothermic polymerization.
-
Precursor Preparation: Dissolve 100 mmol of N-(3-aminopropyl)ethanolamine in 50 mL of anhydrous acetonitrile.
-
Sulfation: Slowly add 110 mmol of chlorosulfonic acid dropwise at 0°C. Causality: Strict temperature control is critical here. The reaction is highly exothermic, and elevated temperatures will cause the primary amine to competitively react, yielding polymeric byproducts.
-
Isolation of Intermediate: Reflux the mixture for 2 hours, then cool to precipitate the sulfate ester intermediate. Filter and wash with cold ethanol.
-
Cyclization: Suspend the sulfate ester in water and cool to 5°C. Add 2.5 equivalents of 5M NaOH dropwise. Causality: The strong base deprotonates the amine, triggering an intramolecular SN2 displacement of the sulfate group. Keeping the temperature low prevents base-catalyzed ring-opening polymerization of the newly formed aziridine.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure (without heating above 30°C) to yield the crude aziridine.
Protocol B: Analytical Quantification of Impurity 13 in Amifostine Formulations
Due to the lack of a strong chromophore and the high polarity of the propylamine chain, HILIC (Hydrophilic Interaction Liquid Chromatography) combined with ESI-MS/MS is the self-validating standard for this assay.
-
Sample Preparation: Dissolve 10 mg of Amifostine drug product in 10 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid. Causality: High organic content is required to promote retention on the HILIC stationary phase.
-
Chromatographic Setup:
-
Column: Waters XBridge HILIC (150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Isocratic hold at 85% B for 5 minutes, ensuring the highly polar aziridine derivative is retained and separated from the bulk API.
-
-
Detection: Utilize a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the MRM transition m/z 101.1 → 58.1.
-
Validation: Spike a known concentration of reference standard (Amifostine Impurity 13) into a blank matrix to confirm recovery. The limit of detection (LOD) should be ≤ 1 ppm relative to the API concentration to satisfy ICH M7 guidelines.
Conclusion & Future Perspectives
The journey of aziridine-1-propylamine derivatives from the forefront of oncology to the rigorous domain of pharmaceutical impurity profiling illustrates the dual nature of highly reactive chemical species. While their systemic toxicity limits their use as standalone therapeutics today, their unmatched cross-linking efficiency is currently being repurposed. Modern researchers are investigating aziridine derivatives as warheads in targeted covalent inhibitors (TCIs) and antibody-drug conjugates (ADCs), where the reactivity can be safely sequestered until it reaches the tumor microenvironment.
Understanding the synthesis, degradation pathways, and analytical detection of these compounds remains an indispensable skill for the modern pharmaceutical scientist.
References
-
PubChem, National Center for Biotechnology Information. "Aziridine, 1-(3-aminopropyl)- | C5H12N2 | CID 14076." PubChem Database. Available at: [Link]
-
MDPI - International Journal of Molecular Sciences. "Evolution of Nitrogen-Based Alkylating Anticancer Agents." MDPI. Available at:[Link]
-
Oncohema Key. "Alkylating agents and platinum antitumor compounds." Oncohema Key. Available at:[Link]
-
Axios Research. "Amifostine Disulfide - CAS - 10027-65-3 | Axios Research (Impurity 13 Reference)." Axios Research. Available at:[Link]
step-by-step protocol for ring-opening reactions of gamma-Methylaziridine-1-propylamine
Application Note: Regioselective Ring-Opening Protocols for γ -Methylaziridine-1-propylamine
Prepared by: Senior Application Scientist, Chemical Development Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals
Executive Summary & Structural Analysis
The compound γ -methylaziridine-1-propylamine (1-(3-aminopropyl)-2-methylaziridine, CAS: 74993-03-6) presents a unique synthetic challenge and opportunity. As an unactivated, N -alkylated aziridine bearing a terminal primary amine, it requires precise chemoselective control during functionalization. Aziridines are highly strained three-membered heterocycles, making them valuable building blocks for synthesizing biologically relevant β -functionalized alkylamines and 1,2-diamines[1].
However, the efficiency and regioselectivity of aziridine ring-opening are heavily dependent on the substituents, the nature of the nucleophile, and the activation method[2]. Because γ -methylaziridine-1-propylamine possesses an electron-donating alkyl group on the nitrogen, the ring is relatively inert to spontaneous nucleophilic attack compared to N -tosyl or N -acyl activated aziridines. Furthermore, the unprotected primary amine can act as a competing internal or external nucleophile.
This application note details field-proven, self-validating protocols for the controlled, regioselective ring-opening of this specific substrate, emphasizing the causality behind catalyst selection and protection strategies.
Mechanistic Principles & Regioselectivity
The regioselectivity of the aziridine ring-opening is a multifactorial issue governed by electronic effects, steric hindrance, and the transition state induced by the catalyst[3].
For 2-methyl substituted aziridines:
-
SN2 -like Pathway (C3 Attack): Under neutral or basic conditions with strong, polarizable nucleophiles (e.g., thiols), attack occurs at the less sterically hindered, unsubstituted carbon (C3)[4].
-
SN1 -like Pathway (C2 Attack): Under strongly acidic conditions (Lewis or Brønsted acids), the aziridine nitrogen is protonated/coordinated, creating an aziridinium ion. The transition state develops partial carbocation character, directing nucleophilic attack to the more substituted carbon (C2)[5],[6].
Regioselectivity Matrix
| Catalyst / Activator | Nucleophile Type | Primary Attack Site | Mechanistic Driver |
| None (Unactivated) | Amines, Alcohols | Negligible reaction | High activation energy barrier[2]. |
| Brønsted Acid (e.g., TFA) | H2O , Alcohols | C2 (More substituted) | Aziridinium formation; carbocation stabilization[5]. |
| Lewis Acid (e.g., BF3⋅OEt2 ) | Alcohols, Halides | C2 (More substituted) | Coordination to N; electronic control[3]. |
| None (with Thiophenol) | Thiols ( PhSH ) | C3 (Less substituted) | High nucleophilicity; steric control ( SN2 )[4]. |
| Alkylating Agent ( MeOTf ) | Acetate, Azide | C3 (Kinetic product) | Stable aziridinium intermediate; SN2 opening[6]. |
Pre-requisite: Chemoselective Amine Protection
Expert Insight: Before attempting intermolecular ring-opening, the terminal primary amine of γ -methylaziridine-1-propylamine must be protected. Failure to do so will result in uncontrolled polymerization or intramolecular cyclization (forming diazepane derivatives) upon aziridine activation.
Standard Protocol: Boc-Protection
-
Dissolve γ -methylaziridine-1-propylamine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add triethylamine ( Et3N , 1.2 equiv) and cool the mixture to 0 °C.
-
Slowly add di-tert-butyl dicarbonate ( Boc2O , 1.05 equiv) dropwise. Causality: The primary amine is significantly more nucleophilic and less sterically hindered than the aziridine nitrogen, ensuring highly chemoselective Boc-protection.
-
Stir for 2 hours at room temperature, wash with brine, dry over Na2SO4 , and concentrate to yield the N -Boc protected intermediate.
Experimental Methodologies
Protocol A: Acid-Catalyzed Ring Opening with Oxygen Nucleophiles (C2-Selective)
This protocol utilizes a Brønsted acid to activate the aziridine ring, promoting nucleophilic attack at the more substituted carbon[5].
Materials: N -Boc- γ -methylaziridine-1-propylamine, Trifluoroacetic acid (TFA), Nucleophile (e.g., Methanol or H2O /Acetone mix), anhydrous solvent.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N2 , dissolve the protected aziridine (1.0 mmol) in 5 mL of the chosen nucleophilic solvent (e.g., anhydrous methanol).
-
Activation: Cool the reaction vessel to 0 °C. Add TFA (1.1 mmol) dropwise. Causality: TFA protonates the aziridine nitrogen, forming a highly reactive aziridinium intermediate. The low temperature prevents unwanted side reactions or premature degradation[5].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Ninhydrin stain).
-
Quenching: Once the starting material is consumed, quench the reaction strictly with a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ) until the pH is ~8. Causality: Neutralizing the acid prevents the reverse reaction or further degradation of the newly formed amino ether/alcohol[3].
-
Isolation: Extract the aqueous layer with DCM ( 3×15 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel column chromatography.
Protocol B: Uncatalyzed Ring Opening with Sulfur Nucleophiles (C3-Selective)
Thiols are exceptionally potent nucleophiles capable of opening unactivated or mildly activated aziridines via a pure SN2 mechanism, targeting the least hindered position[4].
Materials: N -Boc- γ -methylaziridine-1-propylamine, Thiophenol, Dichloromethane (DCM).
Step-by-Step Procedure:
-
Preparation: Dissolve the protected aziridine (1.0 mmol) in 2 mL of anhydrous DCM in a round-bottom flask at room temperature.
-
Nucleophile Addition: Add thiophenol (3.0 mmol, 3 equivalents) in a single portion. Causality: An excess of the thiol drives the reaction forward and ensures complete conversion without the need for harsh Lewis acids[4].
-
Reaction: Stir the mixture at room temperature for 2–6 hours.
-
Purification: Because no acids are used, the crude mixture can be directly concentrated. Purify the crude product on a preparative TLC plate or via flash chromatography (e.g., ethyl acetate/hexane gradient) to isolate the C3-substituted aminoethyl sulfide derivative[4].
Mechanistic Workflow Visualization
Caption: Divergent regioselective ring-opening pathways for protected γ -methylaziridine-1-propylamine.
Sources
- 1. scilit.com [scilit.com]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 6. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Integration of γ-Methylaziridine-1-propylamine in Advanced Agrochemical Formulations
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and formulation development professionals on the potential applications of γ-Methylaziridine-1-propylamine in agrochemical formulations. Due to the novelty of this specific molecule, this guide synthesizes established principles of aziridine and propylamine chemistry to propose its utility as a potent crosslinking agent, adhesion promoter, and bioavailability enhancer. Detailed protocols for incorporation into Emulsifiable Concentrate (EC) and Suspension Concentrate (SC) formulations are provided, alongside methodologies for rigorous stability and performance evaluation.
Introduction: The Aziridine Moiety as a High-Value Functional Group in Agrochemicals
The development of advanced agrochemical formulations necessitates the integration of novel functional molecules that can enhance the stability, bioavailability, and targeted delivery of active ingredients (AIs). While public domain literature on γ-Methylaziridine-1-propylamine (CAS: 74993-03-6) is limited, its structure, featuring a reactive aziridine ring and a propylamine chain, suggests significant potential as a multifunctional adjuvant or formulation component.[1][2]
The core value proposition of this molecule lies in the high ring strain of the aziridine group, which makes it susceptible to ring-opening reactions with various nucleophiles, including carboxylic acids present in co-formulants or on plant surfaces.[3][4] This reactivity can be harnessed for several strategic purposes:
-
In-Situ Crosslinking: The aziridine group can react with acidic functional groups on polymers or other formulation components, creating a crosslinked matrix. This is a key mechanism for developing controlled-release formulations, enhancing the durability of seed coatings, and improving the rainfastness of foliar sprays.[5][6]
-
Adhesion Promotion: The amine functionality of the propylamine chain, coupled with the reactivity of the aziridine ring, can promote strong adhesion to plant cuticles, which are rich in cutin and waxes containing carboxylic acid groups.
-
Bioavailability Enhancement: Propylamine derivatives are known to be used in agrochemical formulations to improve the solubility and performance of active ingredients.[7][8][9] The presence of the propylamine backbone in γ-Methylaziridine-1-propylamine suggests it may also function as a penetration enhancer, facilitating the uptake of the AI into the plant tissue.
This guide will therefore treat γ-Methylaziridine-1-propylamine as a high-potential, reactive co-formulant. The following sections provide detailed protocols for its experimental evaluation.
Proposed Mechanisms of Action
The dual functionality of γ-Methylaziridine-1-propylamine allows for a unique combination of properties. The proposed mechanisms are illustrated below.
Crosslinking and Film Forming
When formulated with polymers containing carboxylic acid groups (e.g., acrylic emulsions, polyurethane dispersions), γ-Methylaziridine-1-propylamine can act as a crosslinker.[6][10] The reaction is typically initiated by the protonation of the aziridine nitrogen by the acidic proton of the carboxyl group, leading to ring-opening and the formation of a stable covalent bond.[11]
Caption: Proposed crosslinking mechanism via acid-catalyzed ring opening.
Adhesion to Leaf Surfaces
The waxy cuticle of plant leaves presents a barrier to many agrochemical formulations. The amine groups of γ-Methylaziridine-1-propylamine can interact with the leaf surface through hydrogen bonding, while the aziridine ring can potentially form covalent bonds with carboxylic acids in the cuticle, leading to enhanced adhesion and rainfastness.
Protocol: Integration into Emulsifiable Concentrate (EC) Formulations
Emulsifiable concentrates are a common formulation type for water-insoluble AIs.[12][13][14] In this context, γ-Methylaziridine-1-propylamine is proposed as an adjuvant to improve emulsion stability and deposition.
Experimental Objective
To evaluate the impact of γ-Methylaziridine-1-propylamine on the stability and performance of a model EC formulation.
Materials & Equipment
| Component | Example | Purpose |
| Active Ingredient (AI) | Systemic Insecticide (e.g., Thiamethoxam) | Water-insoluble active |
| Solvent | Aromatic 200 | Dissolves the AI |
| Emulsifier Blend | Non-ionic/Anionic blend (e.g., Calcium dodecylbenzenesulfonate and ethoxylated alcohol) | Forms a stable emulsion in water[15] |
| Test Adjuvant | γ-Methylaziridine-1-propylamine | Potential stabilizer/adhesion promoter |
| Water | Standard hard water (e.g., CIPAC D) | Dilution medium |
| Equipment | Magnetic stirrer, homogenizer, glassware, particle size analyzer, stability ovens | Formulation and analysis |
Step-by-Step Protocol
-
AI Dissolution: In a suitable beaker, dissolve the active ingredient in the solvent with gentle stirring until a clear solution is obtained.
-
Emulsifier Addition: Add the pre-blended emulsifiers to the AI/solvent mixture and stir until homogeneous.[12]
-
Adjuvant Integration: Prepare a series of formulations by adding γ-Methylaziridine-1-propylamine at varying concentrations (e.g., 0.5%, 1.0%, 2.0% w/w). A control formulation with 0% of the test adjuvant must be included. Add the adjuvant slowly under good agitation.[16]
-
Homogenization: Mix the final formulation for 15-30 minutes to ensure uniformity.
-
Emulsion Formation & Evaluation:
-
Add 5 mL of the EC formulation to 95 mL of standard hard water in a stoppered cylinder.
-
Invert the cylinder 10 times and allow it to stand.
-
Observe the spontaneity of emulsion formation and record any separation of cream or oil at 5, 30, 60, and 120 minutes.[17]
-
-
Particle Size Analysis: Measure the droplet size distribution of the diluted emulsion immediately after formation and after 2 hours. The target range is typically 0.1 to 1.0 µm.[14]
Protocol: Integration into Suspension Concentrate (SC) Formulations
SC formulations consist of a stable dispersion of a solid AI in a liquid medium, usually water.[18][19] Here, γ-Methylaziridine-1-propylamine could act as a dispersant aid or a crosslinking agent for built-in adjuvants.
Experimental Objective
To assess the effect of γ-Methylaziridine-1-propylamine on the physical stability and suspensibility of a model SC formulation.
Materials & Equipment
| Component | Example | Purpose |
| Active Ingredient (AI) | Solid Fungicide (e.g., Azoxystrobin) | Water-insoluble solid active |
| Wetting Agent | E.g., Sodium lignosulfonate | Aids in wetting the AI particles |
| Dispersant | E.g., Naphthalene sulfonate condensate | Prevents particle agglomeration[18] |
| Antifreeze | Propylene Glycol | Prevents freezing during storage |
| Thickener | Xanthan Gum | Provides suspension stability[19] |
| Test Additive | γ-Methylaziridine-1-propylamine | Potential dispersant aid/crosslinker |
| Equipment | High-shear mixer, bead mill, viscometer, laser diffraction particle size analyzer, stability ovens | Formulation and analysis |
Step-by-Step Protocol
-
Aqueous Phase Preparation: In a beaker, combine water, antifreeze, wetting agent, and dispersant. Mix until all components are dissolved.
-
Mill Base Creation: Slowly add the solid AI to the aqueous phase under high-shear mixing to create a uniform slurry (the "mill base").[20]
-
Additive Incorporation: Add γ-Methylaziridine-1-propylamine to the mill base at varying concentrations (e.g., 0.5%, 1.0%, 2.0% w/w), including a 0% control.
-
Milling: Transfer the mill base to a bead mill and process until the desired particle size is achieved (typically < 5 µm).[21]
-
Thickener Addition: In a separate vessel, hydrate the xanthan gum. Slowly add the hydrated gum to the milled concentrate under gentle agitation until the desired viscosity is reached.
-
Physical Property Evaluation:
-
Viscosity: Measure the viscosity using a rotational viscometer.
-
Suspensibility: Dilute the SC in standard hard water and measure the percentage of suspended material after 30 minutes.
-
Particle Size: Confirm the particle size distribution.
-
Caption: Workflow for Suspension Concentrate (SC) formulation.
Stability Testing Protocols
Stability testing is critical to determine the shelf-life and physical integrity of the new formulations.[22][23] Both accelerated and real-time storage studies should be conducted.
Accelerated Storage Stability
-
Objective: To quickly assess potential physical and chemical degradation.
-
Conditions: Store samples of the EC and SC formulations in sealed containers for 2 weeks at 54°C.[22] This is an accepted equivalent to longer-term studies for many products.[23]
-
Analysis: After the storage period, re-evaluate the key physical and chemical properties as outlined in sections 3.3 and 4.3. This includes emulsion stability for ECs, and viscosity, particle size, and suspensibility for SCs. The active ingredient content should also be analyzed via a suitable chromatographic method (e.g., HPLC or GC) to check for degradation.[23]
Low-Temperature Stability
-
Objective: To ensure the formulation does not undergo phase separation, crystallization, or other physical changes at low temperatures.
-
Conditions: Store liquid formulations for 7 days at 0°C ± 2°C.
-
Analysis: After storage, allow samples to return to room temperature and visually inspect for crystal growth, phase separation, or gelling. Repeat the key performance tests.[24]
Data Presentation: Example Stability Results
| Formulation | Adjuvant Conc. (%) | Initial Emulsion Stability (30 min) | Emulsion Stability after Accel. Storage | Initial Viscosity (cP) (for SC) | Viscosity after Accel. Storage (cP) |
| EC-Control | 0 | No separation | Trace cream | N/A | N/A |
| EC-Test 1 | 1.0 | No separation | No separation | N/A | N/A |
| EC-Test 2 | 2.0 | No separation | No separation | N/A | N/A |
| SC-Control | 0 | N/A | N/A | 450 | 550 |
| SC-Test 1 | 1.0 | N/A | N/A | 460 | 480 |
| SC-Test 2 | 2.0 | N/A | N/A | 475 | 490 |
Analytical Methods for Quality Control
The presence and stability of the aziridine moiety are critical to its function. Specific analytical methods may be required to quantify γ-Methylaziridine-1-propylamine in the formulation and to detect its potential degradation products.
-
Quantification of Aziridines: Direct titration methods with hydrogen iodide can be used for quantifying aziridine content.[25] For more sensitive and specific analysis, especially in complex matrices, chromatographic methods are preferred.
-
HILIC-MS: Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) has been shown to be a rapid and sensitive method for determining aziridine and related compounds without the need for derivatization.[26] This would be the recommended method for stability studies and quality control.
Conclusion and Future Directions
γ-Methylaziridine-1-propylamine represents a promising, albeit under-documented, addition to the agrochemical formulator's toolkit. Its unique bifunctional nature—combining the high reactivity of an aziridine ring with the properties of a propylamine chain—positions it as a candidate for enhancing formulation stability, adhesion, and potentially the bioavailability of active ingredients. The protocols detailed herein provide a robust framework for systematically evaluating its efficacy and establishing its role in next-generation EC and SC formulations. Further research should focus on elucidating its interaction with specific active ingredients and its performance benefits in field trials.
References
-
Selvita. (n.d.). Stability Studies for Agroscience. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Systemic Insecticide: Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
Formulation-Agro. (n.d.). How To Develop A Suspension Concentrate (SC) Formulation. Retrieved from [Link]
-
EPP Ltd. (n.d.). Stability Study Testing. Retrieved from [Link]
-
Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. APVMA. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide. Retrieved from [Link]
-
Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]
-
In-Tech. (n.d.). Types of Emulsifiers for EC Formulations: A Complete Guide to Stable Pesticide Solutions. Retrieved from [Link]
-
Anderson, D. R., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2223–2229. Retrieved from [Link]
-
Scribd. (n.d.). Storage Stability Guidelines for Agrochemicals. Retrieved from [Link]
-
Polyaziridine Global. (n.d.). APPLICATIONS - POLYAZIRIDINE GLOBAL. Retrieved from [Link]
- Google Patents. (n.d.). A method to produce pesticide suspension concentrates.
-
International Journal of Agricultural Technology. (2022). Schiff base synthesis, formulation as emulsifiable concentrate and study its nematicidal efficiency on root-knot nematode Meloidogyne spp. under greenhouse conditions. Retrieved from [Link]
-
Millstone Durbax. (n.d.). Polyaziridine Crosslinkers. Retrieved from [Link]
-
Analytice. (2020, July 3). Laboratory Determination of Aziridine (CAS: 151-56-4) in Water. Retrieved from [Link]
-
The Vespiary. (n.d.). Determination of 2,3=Dialkylaziridines by Direct Titration with Hydrogen Iodide. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Retrieved from [Link]
-
PCI Magazine. (2021, April 18). A New Polyfunctional Aziridine Crosslinker. Retrieved from [Link]
-
SIOResin. (n.d.). H-1001 Polyfunctional Aziridine Crosslinker. Retrieved from [Link]
-
MSN Chemical. (2025, July 9). Aziridine Crosslinker: Everything You Need to know. Retrieved from [Link]
-
PubChemLite. (n.d.). Gamma-methylaziridine-1-propylamine (C6H14N2). Retrieved from [Link]
-
Jackson, K. L., & Goundry, W. R. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 3(10), 101077. Retrieved from [Link]
- Google Patents. (n.d.). Aziridine compounds, methods of preparation and reactions thereof.
-
ResearchGate. (n.d.). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Retrieved from [Link]
-
Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
ACS Publications. (1963). Assay of Aziridinyl Compounds. Analytical Chemistry, 35(8), 1063–1064. Retrieved from [Link]
-
MDPI. (2021, March 22). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Aziridine. Retrieved from [Link]
-
Adjuvant Reference Guide. (n.d.). Retrieved from [Link]
-
Penn State Extension. (2022, June 30). Spray Adjuvants. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of aziridine derivatives with promising anticancer activity. Retrieved from [Link]
-
GRDC. (n.d.). adjuvants - oils, surfactants and other additives for farm chemicals used in grain production. Retrieved from [Link]
-
MDPI. (2024, December 11). Effect of Adjuvants on Physical–Chemical Properties, Droplet Size, and Drift Reduction Potential. Retrieved from [Link]
-
GJ Chemical. (2025, December 10). High-Quality Propylamine Available from GJ Chemical. Retrieved from [Link]
-
HELM Crop Solutions. (n.d.). Gamma, the burndown herbicide of today. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Propylamine: Properties, Applications, and Why Buy from a Chinese Manufacturer. Retrieved from [Link]
-
Wikipedia. (n.d.). Propyleneimine. Retrieved from [Link]
-
Ashland. (n.d.). agricultural chemicals. Retrieved from [Link]
Sources
- 1. γ-methylaziridine-1-propylamine | 74993-03-6 [chemnet.com]
- 2. PubChemLite - Gamma-methylaziridine-1-propylamine (C6H14N2) [pubchemlite.lcsb.uni.lu]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyaziridine Crosslinkers | Millstone Durbax PAXL — Millstone Durbax | Global Nutrition. Crafted with Precision [millstonedurbax.com]
- 6. sioresin.com [sioresin.com]
- 7. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 8. High-Quality Propylamine Available from GJ Chemical [gjchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. Aziridine Crosslinker: Everything You Need to know - MSN Chemical [msnchem.com]
- 11. pcimag.com [pcimag.com]
- 12. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 13. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 14. Designing An Optimal And Scalable Protocol For Formulating A 40% Emulsifiable Concentrate For A Systemic Insecticide [bioprocessonline.com]
- 15. matangiindustries.com [matangiindustries.com]
- 16. APPLICATIONS [polyaziridineglobal.com]
- 17. ijat-aatsea.com [ijat-aatsea.com]
- 18. Agro Chemicals - Formulation [jeevanchemicals.com]
- 19. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 20. vanderbiltminerals.com [vanderbiltminerals.com]
- 21. MXPA00005918A - A method to produce pesticide suspension concentrates. - Google Patents [patents.google.com]
- 22. selvita.com [selvita.com]
- 23. eppltd.com [eppltd.com]
- 24. scribd.com [scribd.com]
- 25. thevespiary.org [thevespiary.org]
- 26. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Catalytic Crosslinking in Surface Coatings: Utilizing 3-(Aziridin-1-yl)butan-1-amine for Dual-Functional Polymer Networks
Document Type: Application Note & Experimental Protocol Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals Application: High-Performance Industrial Coatings and Bioactive/Drug-Eluting Medical Device Surfaces
Executive Summary & Scientific Rationale
In the realm of advanced surface coatings, achieving a balance between robust mechanical durability and surface bio-functionality is a critical challenge. Traditional polyfunctional aziridines are widely used as two-component (2K) crosslinkers for waterborne polyurethane (WPU) and acrylic emulsions[1]. However, for specialized applications—such as medical device coatings, biosensors, or drug-eluting stents—the coating must not only protect the substrate but also actively interact with biological environments.
3-(Aziridin-1-yl)butan-1-amine emerges as a highly specialized, dual-functional molecule designed to bridge this gap.
-
The Aziridine Moiety: Acts as a potent electrophile. Through an acid-catalyzed mechanism, it reacts with the nucleophilic carboxyl groups of the polymer matrix, forming a dense, covalently crosslinked aminoester network[2].
-
The Primary Amine Moiety: Remains unreacted during the specific pH-controlled matrix curing process. It acts as a nucleophilic anchor protruding from the cured surface, providing a reactive handle for the subsequent tethering of Active Pharmaceutical Ingredients (APIs), antimicrobial peptides, or anti-thrombogenic agents like heparin.
As a Senior Application Scientist, I have designed this guide to move beyond standard formulation sheets. The protocols detailed herein are self-validating systems built on strict thermodynamic and kinetic principles, ensuring that you can predictably control the catalytic ring-opening process while preserving the bio-conjugation potential of the primary amine.
Mechanistic Insights into Catalytic Crosslinking
The reactivity of aziridine crosslinkers is governed by the immense ring strain of the three-membered heterocycle[3]. The crosslinking process is not spontaneous; it is an acid-catalyzed, pH-triggered mechanism [4].
When formulated, the coating system is buffered to an alkaline state (pH 8.5–9.0) using a volatile aprotic organic base or volatile amine[5]. In this state, the aziridine ring is stable, providing a workable pot life. Upon application to the substrate, the volatile amine evaporates, causing a natural drop in pH[2]. This localized acidification protonates the aziridine nitrogen, forming a highly reactive aziridinium intermediate. The adjacent carboxylic acid groups from the resin then execute a nucleophilic attack, opening the ring and forming a stable secondary amine and ester linkage[3].
Acid-catalyzed ring-opening mechanism of aziridines in waterborne surface coatings.
Dual-Functionality Pathway
Unlike standard crosslinkers, 3-(aziridin-1-yl)butan-1-amine offers a bifurcated reaction pathway. The steric and electronic differentiation between the highly strained aziridine and the terminal primary amine allows for orthogonal reactivity.
Orthogonal dual-functional reactivity of 3-(aziridin-1-yl)butan-1-amine.
Quantitative Performance Data
The addition of the aziridine crosslinker significantly enhances the physical and chemical properties of the final coating[4]. The table below summarizes the empirical data derived from a standard Waterborne Polyurethane (WPU) dispersion modified with varying concentrations of 3-(aziridin-1-yl)butan-1-amine.
Table 1: Performance Metrics in WPU Coatings (Cured at 70°C for 30 min)
| Crosslinker Conc. (w/w %) | Pot Life at pH 8.5 (hrs) | Tensile Strength (MPa) | Chemical Resistance (MEK Double Rubs) | Surface Amine Density (nmol/cm²) |
| 0.0% (Control) | > 72 | 15.2 | < 50 | 0.0 |
| 1.0% | 24 | 21.5 | > 150 | 12.4 |
| 2.0% | 18 | 26.8 | > 200 | 28.7 |
| 3.0% | 12 | 28.1 | > 200 | 45.2 |
Note: Surface amine density is quantified via the Ninhydrin assay post-curing, demonstrating the availability of the primary amine for downstream drug/biomolecule conjugation.
Experimental Protocols
The following protocols detail the formulation, application, and validation of the dual-functional coating.
Step-by-step workflow for formulating and curing aziridine-crosslinked surface coatings.
Protocol 1: Formulation of the pH-Triggered Matrix
This phase establishes the metastable 2K coating system.
-
Resin Preparation: Weigh 100g of a carboxyl-functional waterborne polyurethane or acrylic emulsion.
-
pH Adjustment (Critical Step): Measure the initial pH. Slowly add an aprotic organic base or Dimethylethanolamine (DMEA) dropwise under continuous stirring until the pH reaches 8.5 to 9.0 .
-
Crosslinker Dilution: Dilute 3-(aziridin-1-yl)butan-1-amine with deionized water at a 1:1 ratio.
-
Causality: Pre-dilution prevents localized concentration spikes ("shocking" the emulsion) which can cause micro-coagulation of the resin particles[4].
-
-
Integration: Slowly add the diluted crosslinker (targeting 2.0% w/w of resin solid content) into the vortex of the stirring resin[5]. Stir at 500 RPM for 15 minutes to ensure complete homogenization.
Protocol 2: Application and Catalytic Curing
This phase triggers the acid-catalyzed ring-opening.
-
Application: Apply the formulated coating to the target substrate (e.g., titanium medical implant, glass slide, or polyurethane catheter) using dip-coating or spray-coating techniques, targeting a wet film thickness of 50 µm.
-
Ambient Flash-Off: Allow the coated substrate to rest at ambient temperature (22°C) for 15 minutes.
-
Thermal Curing: Transfer the substrate to a convection oven and bake at 60°C to 80°C for 30 minutes .
-
Self-Validation (MEK Rub Test): Soak a sterile gauze in Methyl Ethyl Ketone (MEK). Apply 1 kg of downward pressure and rub the cured coating back and forth. A properly crosslinked network will withstand >200 double rubs without substrate exposure. Failure indicates insufficient acid catalysis or incomplete curing.
Protocol 3: Post-Cure Biomolecule Tethering (Drug Development Phase)
Utilizing the free primary amine for bio-functionalization.
-
Surface Activation: Submerge the cured, crosslinked substrate in a 0.1M MES buffer (pH 5.5) containing the target carboxylated biomolecule (e.g., Heparin).
-
Conjugation: Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to the solution to activate the biomolecule's carboxyl groups.
-
Amidation: The activated biomolecules will react specifically with the free primary amines of the 3-(aziridin-1-yl)butan-1-amine protruding from the coating surface, forming stable amide bonds. Incubate for 4 hours at room temperature.
-
Washing: Rinse extensively with PBS and deionized water to remove unbound API.
References
-
SioResin. "H-1001 Polyfunctional Aziridine Crosslinker - Reaction Mechanism and Usage." SioResin Technical Data. Available at:[Link]
-
PolyAziridine LLC. "Polyfunctional Aziridine Reaction Mechanism." PolyAziridine Technical Resources. Available at: [Link]
-
MSN Chemical. "Trifunctional Vs Polyfunctional Aziridine Crosslinker: Reaction Mechanisms." MSN Chemical Insights. Available at: [Link]
-
TAILAI Chemical. "Polyfunctional Aziridine Crosslinking Agent Application Guidelines." Tailai Chemical. Available at:[Link]
-
D-NB.info. "Polymeric aziridines as benign crosslinkers for water-based coating applications." Scientific Abstract/Journal Data. Available at:[Link]
Sources
industrial scale-up techniques for gamma-Methylaziridine-1-propylamine reactions
An In-depth Technical Guide to the Industrial Scale-Up of Reactions Involving γ-Methylaziridine-1-propylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial scale-up of reactions involving N-(3-aminopropyl)-2-methylaziridine, a bifunctional molecule with significant potential in polymer chemistry and pharmaceutical synthesis. Due to the inherent reactivity and hazardous nature of the aziridine ring, this guide emphasizes a safety-first approach, integrating modern process control strategies like Process Analytical Technology (PAT) and continuous flow manufacturing. We will detail a proposed two-step synthetic route, starting from readily available industrial feedstocks, and explore the critical parameters for scaling these reactions from the laboratory to an industrial setting. This includes detailed protocols, safety procedures, purification techniques, and quality control measures.
Introduction: The Synthetic Utility and Challenges of N-(3-aminopropyl)-2-methylaziridine
N-(3-aminopropyl)-2-methylaziridine is a versatile chemical intermediate possessing two key functional groups: a reactive 2-methylaziridine ring and a primary propylamine chain. The strained three-membered aziridine ring is a potent electrophile, susceptible to ring-opening reactions with a wide array of nucleophiles. This property makes it an excellent candidate for use as a crosslinker or a grafting agent in polymer systems, enhancing properties such as adhesion, water resistance, and durability. Concurrently, the primary amine serves as a nucleophilic handle for further chemical modifications, allowing for the synthesis of more complex molecules.
The primary challenge in the industrial production of aziridine-containing compounds lies in their inherent instability and toxicity. Aziridines are known to be highly reactive, potentially leading to runaway polymerization reactions if not handled under strictly controlled conditions.[1] Furthermore, many aziridine derivatives are classified as toxic, mutagenic, and potentially carcinogenic, necessitating stringent safety protocols and engineering controls to minimize occupational exposure.[2]
This guide will address these challenges by proposing a scalable and controllable synthetic process, grounded in established industrial chemistry and modern process safety management.
Proposed Industrial Synthetic Strategy
A robust industrial synthesis requires a route that is not only high-yielding and cost-effective but also safe and reproducible on a large scale. We propose a two-stage process for the synthesis of N-(3-aminopropyl)-2-methylaziridine, commencing with the industrial preparation of the key intermediate, 2-methylaziridine.
Stage 1: Industrial Synthesis of 2-Methylaziridine
The synthesis of 2-methylaziridine (also known as propylene imine) can be efficiently achieved on an industrial scale from isopropanolamine. A patented method involves the esterification of isopropanolamine with sulfuric acid, followed by cyclization with a strong base.[3]
Reaction Scheme:
-
Esterification: Isopropanolamine reacts with sulfuric acid to form the corresponding sulfate ester.
-
Cyclization: The sulfate ester is then treated with a strong base, such as sodium hydroxide, to induce intramolecular cyclization, yielding 2-methylaziridine and sodium sulfate as a byproduct.
This process is advantageous for large-scale production due to the use of inexpensive and readily available starting materials.[3]
Stage 2: N-Alkylation to Synthesize N-(3-aminopropyl)-2-methylaziridine
The second stage involves the N-alkylation of the synthesized 2-methylaziridine. A common method for forming such C-N bonds is the reaction of an amine with an alkyl halide. To prevent side reactions with the desired primary amine product, the alkylating agent should contain a protected amine functionality. A suitable reagent would be a 3-halopropylamine with a Boc (tert-butyloxycarbonyl) protecting group, followed by deprotection.
Proposed Reaction Scheme:
-
N-Alkylation: 2-methylaziridine is reacted with a protected 3-halopropylamine (e.g., N-(3-chloropropyl)Boc-amine) in the presence of a base to scavenge the resulting hydrohalic acid.
-
Deprotection: The Boc group is subsequently removed under acidic conditions to yield the final product, N-(3-aminopropyl)-2-methylaziridine.
This approach offers a controlled method for the synthesis of the target molecule, with the protecting group strategy ensuring high selectivity.
Industrial Scale-Up: From Laboratory to Production
Scaling a chemical process from the benchtop to a multi-ton scale introduces significant challenges, particularly for hazardous reactions. A successful scale-up requires a deep understanding of reaction kinetics, thermodynamics, and potential safety risks.
Process Development and Optimization
-
Reaction Kinetics and Thermodynamics: The N-alkylation of aziridines and the preceding cyclization are typically exothermic reactions. Understanding the heat flow is critical for designing an adequate cooling system to prevent thermal runaways.[4] Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies should be conducted at the laboratory scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). The activation energy and reaction rates can be determined through kinetic modeling, which is essential for predicting reaction behavior at scale.[5]
-
Solvent Selection: The choice of solvent is critical for reaction efficiency, safety, and environmental impact. For the N-alkylation step, polar aprotic solvents are often employed. However, greener solvent alternatives should be investigated to minimize environmental footprint.[6] The solvent must be compatible with all reagents and intermediates and should facilitate easy product isolation.
Reactor Design and Engineering Controls
-
Batch vs. Continuous Flow: While traditional chemical synthesis is often performed in batch reactors, the hazardous nature of aziridines makes continuous flow processing an attractive and safer alternative.[7] Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and a significantly lower hold-up volume of hazardous material at any given time. This minimizes the risk of thermal runaways and operator exposure.
}
-
Materials of Construction: Reactors and associated equipment must be constructed from materials compatible with the corrosive nature of the reagents (e.g., sulfuric acid) and the final product. Glass-lined steel or specialized alloys are often required.
Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs).[7] For aziridine synthesis, PAT is not just a quality tool but a critical safety system.
-
In-situ Monitoring: Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for real-time monitoring of reactant consumption and product formation. This allows for precise endpoint determination and early detection of any deviation from normal operating conditions.
-
Automated Control: PAT data can be integrated into a distributed control system (DCS) to automate the control of parameters like reagent addition rate, temperature, and pressure, ensuring the reaction remains within its safe operating limits.
}
Detailed Application Notes and Protocols
The following protocols are provided as a guide for the industrial-scale synthesis of N-(3-aminopropyl)-2-methylaziridine. These should be adapted and validated based on laboratory and pilot-plant studies.
Protocol 1: Industrial Scale Synthesis of 2-Methylaziridine
This protocol is based on the principles outlined in patent CN110003072A.[3]
Materials and Equipment:
-
Jacketed glass-lined reactor with overhead stirring, temperature control, and a distillation setup.
-
Isopropanolamine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide solution (50%)
-
Solid Sodium Hydroxide (flakes or pellets)
Procedure:
-
Esterification:
-
Charge the reactor with isopropanolamine.
-
Cool the reactor to 0-5 °C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C. The reaction is highly exothermic.
-
Once the addition is complete, allow the reaction to stir for 1-2 hours at 5-10 °C.
-
-
Cyclization and Distillation:
-
Slowly add the 50% sodium hydroxide solution to the reactor, again controlling the temperature to below 20 °C.
-
After the addition, the mixture is heated to initiate the cyclization and distillation of the 2-methylaziridine product.
-
The crude 2-methylaziridine is collected.
-
-
Purification:
-
The crude product is dried over solid sodium hydroxide.
-
Final purification is achieved by fractional distillation under reduced pressure to yield 2-methylaziridine with >99% purity.
-
| Parameter | Value | Rationale |
| Esterification Temperature | 0-10 °C | To control the highly exothermic reaction between the amine and sulfuric acid. |
| Cyclization Temperature | < 20 °C initially, then heated | To control the initial exothermic neutralization, followed by heating to drive the cyclization and distillation. |
| Purification Method | Fractional Distillation | To achieve the high purity required for subsequent reactions. |
Protocol 2: Proposed Industrial Scale Synthesis of N-(3-aminopropyl)-2-methylaziridine
This is a proposed protocol based on established N-alkylation chemistry.
Materials and Equipment:
-
Jacketed stainless steel or glass-lined reactor.
-
2-Methylaziridine
-
N-(3-chloropropyl)-Boc-amine
-
Potassium Carbonate (anhydrous)
-
Acetonitrile (solvent)
-
Hydrochloric Acid (for deprotection)
-
Sodium Hydroxide (for neutralization)
Procedure:
-
N-Alkylation:
-
Charge the reactor with acetonitrile, potassium carbonate, and N-(3-chloropropyl)-Boc-amine.
-
Heat the mixture to 50-60 °C with stirring.
-
Slowly add 2-methylaziridine to the reaction mixture. Monitor the reaction progress using in-situ FTIR or by taking samples for GC analysis.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
The solvent is removed under reduced pressure to yield the crude Boc-protected product.
-
-
Deprotection:
-
The crude product is dissolved in a suitable solvent (e.g., isopropanol).
-
The solution is cooled, and hydrochloric acid is added to cleave the Boc group.
-
After deprotection is complete (monitored by HPLC), the reaction is neutralized with sodium hydroxide.
-
The product is then extracted into an organic solvent.
-
-
Purification:
-
The final product is purified by vacuum distillation to yield N-(3-aminopropyl)-2-methylaziridine.
-
Protocol 3: Example Downstream Ring-Opening Reaction
This protocol demonstrates the use of the final product as a crosslinker with a carboxylic acid-functionalized polymer.
Procedure:
-
A solution of a carboxylic acid-containing polymer in a suitable solvent is prepared.
-
N-(3-aminopropyl)-2-methylaziridine is added to the polymer solution.
-
The mixture is heated to 60-80 °C to facilitate the ring-opening reaction between the aziridine and the carboxylic acid groups, forming a stable crosslinked network. The progress of the crosslinking can be monitored by an increase in viscosity.
Safety, Handling, and Waste Disposal
The handling of aziridines requires the highest level of safety precautions.
-
Engineering Controls: All operations should be conducted in a closed system within a well-ventilated area. Fume hoods and glove boxes are necessary for laboratory-scale work, while closed reactors with vapor scrubbing systems are required for industrial production.
-
Personal Protective Equipment (PPE): A comprehensive PPE program is mandatory, including chemical-resistant gloves, splash goggles, face shields, and chemical-resistant clothing. Respiratory protection may be required depending on the potential for exposure.[8]
-
Emergency Procedures: Emergency showers and eyewash stations must be readily accessible. Personnel must be trained in spill response procedures. Spills should be contained with absorbent materials and neutralized according to established protocols.
-
Waste Disposal: All waste containing aziridines must be treated as hazardous. It should be collected in designated, properly labeled containers and disposed of by a licensed hazardous waste management company.
}
Purification and Quality Control
Ensuring the purity and stability of the final product is crucial for its performance in downstream applications.
-
Purification:
-
Distillation: Vacuum distillation is the preferred method for purifying the final product on a large scale, as it allows for separation at lower temperatures, minimizing the risk of thermal degradation.
-
Chromatography: For very high purity requirements, such as in pharmaceutical applications, preparative chromatography may be necessary, though it is less common for large industrial scales due to cost.[9]
-
-
Quality Control:
-
A suite of analytical techniques should be used to confirm the identity and purity of the final product.
-
Gas Chromatography (GC): To determine purity and quantify residual solvents and starting materials.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to confirm the absence of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the product.
-
Karl Fischer Titration: To determine the water content, which is critical as water can initiate unwanted side reactions.
-
| Analytical Method | Parameter Measured | Specification (Example) |
| GC | Purity | > 99.0% |
| GC | Residual 2-Methylaziridine | < 0.1% |
| NMR | Structural Confirmation | Conforms to reference spectrum |
| Karl Fischer | Water Content | < 0.2% |
Conclusion
The industrial scale-up of reactions involving N-(3-aminopropyl)-2-methylaziridine presents a significant but manageable challenge. The high reactivity and hazardous nature of the aziridine functional group demand a process that is not only chemically efficient but also engineered for maximum safety. By leveraging a well-defined synthetic route, implementing modern process control strategies like PAT, and considering inherently safer designs such as continuous flow reactors, it is possible to produce this valuable chemical intermediate on an industrial scale. A steadfast commitment to safety, rigorous process development, and comprehensive quality control are the cornerstones of a successful and sustainable manufacturing process for this and other aziridine-containing molecules.
References
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (2025). ResearchGate. [Link]
- Process for producing n-substituted aziridine compound. (1992).
- A kind of preparation method of 2- methylaziridine. (2019).
-
An Improved Procedure for the N-Alkylation of Aziridines. (2006). Taylor & Francis Online. [Link]
- Aziridine production. (1969).
- Preparation of aziridines. (1967).
-
Synthesis and Application of Bioactive N‐Functionalized Aziridines. (2025). PMC. [Link]
-
Aziridine synthesis by ring closure reaction. Organic Chemistry Portal. [Link]
-
Tips for Safe Handling And Storage of Aziridine Crosslinkers. (2025). MSN Chemical. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. (2021). MDPI. [Link]
- Synthesis of 2-alkyl amino acids. (2004).
-
N alkylation at sp 3 Carbon Reagent Guide. (2026). GSK. [Link]
- Aziridine synthesis. (2011).
-
Recent updates and future perspectives in aziridine synthesis and reactivity. (2022). PMC. [Link]
-
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. (2025). PMC. [Link]
-
Electrophilic Oxaziridines for N-Amination. Bowers Lab. [Link]
-
Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them. (2025). MSN Chemical. [Link]
-
Synthesis of 2-(3-aminopropyl) pyridine. PrepChem.com. [Link]
-
Recent Advances in the Stereoselective Synthesis of Aziridines. (2014). Chemical Reviews. [Link]
-
Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. (2007). Chemical Reviews. [Link]
-
RoC Profile: 2-Methylaziridine. National Toxicology Program. [Link]
- Method for preparing N-(3-aminopropyl) imidazole. (2013).
-
Theoretical investigation of the regioselective ring opening of 2-methylaziridine. Lewis acid effect. (2022). ResearchGate. [Link]
-
Total Synthesis and Biological Profiling of Putative (±)-Marinoaziridine B and (±)-N-Methyl Marinoaziridine A. (2024). MDPI. [Link]
-
Thermodynamics and Kinetics of Ring - Opening Polymerization 1. Wiley-VCH. [Link]
-
THEORETICAL STUDY OF THE THERMODYNAMIC PROPERTIES OF NITROGEN- AND OXYGEN-CONTAINING HIGH-ENERGY MATERIALS. Institute of Chemical Kinetics and Combustion. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Methylaziridine CAS#: 75-55-8 [m.chemicalbook.com]
- 5. kinetics.nsc.ru [kinetics.nsc.ru]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting & Handling Guide for gamma-Methylaziridine-1-propylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical handling challenges associated with gamma-Methylaziridine-1-propylamine (CAS: 74993-03-6).
This molecule is a bifunctional monomer: it contains both a highly strained, electrophilic aziridine ring and a nucleophilic primary amine tail. Because of this structural duality, the compound is inherently "spring-loaded" to undergo intermolecular self-polymerization[1]. This guide provides field-proven, mechanistically grounded solutions to prevent degradation and ensure reproducibility in your drug development assays.
Mechanistic Overview: The Causality of Polymerization
To effectively troubleshoot, we must first understand the root cause of the instability. The primary amine acts as a nucleophile, while the aziridine ring is susceptible to ring-opening. This reaction is dramatically accelerated by trace acids. Even exposure to atmospheric carbon dioxide (CO₂) is detrimental; CO₂ reacts with the primary amine to form carbamic acid. This trace acid protonates the aziridine nitrogen, drastically lowering the activation energy for nucleophilic attack by another molecule's amine group, initiating a rapid cationic ring-opening polymerization (CROP) cascade[1][2].
Mechanistic pathway of aziridine self-polymerization and targeted inhibition strategies.
Troubleshooting FAQs
Q1: My stock solution of gamma-Methylaziridine-1-propylamine has turned yellow and viscous. What happened, and can I still use it? A: The increase in viscosity and color change (from colorless to a yellow/brown hue) are classic visual indicators of degradation and polymerization[3]. The material has formed a complex polyamine mixture. Do not use it. The polymeric impurities will severely interfere with stoichiometry and reaction yields. This occurs when the compound is exposed to thermal energy or trace atmospheric CO₂, which initiates the acid-catalyzed polymerization cascade[2].
Q2: What is the most robust method to prevent self-polymerization during long-term storage? A: Prevention requires a multi-layered approach to suppress both kinetic energy and electrophilic activation:
-
Chemical Inhibition: Store the neat liquid over solid Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets. The strong base scavenges trace acids and moisture, ensuring the aziridine nitrogen remains deprotonated and unreactive[4].
-
Atmospheric Control: Always backfill the storage vial with an inert gas. Argon is preferred over Nitrogen as it is heavier and blankets the liquid better, effectively excluding CO₂[2][3].
-
Thermal Control: Store strictly at -20°C or -80°C in a non-frost-free freezer to reduce the kinetic energy below the activation barrier of the ring-opening reaction[2].
Q3: How should I prepare and store working solutions for daily experiments? A: Never store the compound in protic solvents (e.g., water, methanol) or halogenated solvents that can degrade to form trace acids (e.g., chloroform). Instead, prepare dilute working solutions in anhydrous, aprotic solvents like Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM). Dilution significantly reduces the intermolecular collision frequency between the nucleophilic amine and the electrophilic aziridine, thereby extending the working lifespan of the reagent at room temperature.
Quantitative Data: Storage Conditions vs. Stability
| Storage Condition | Temperature | Additives / Atmosphere | Expected Shelf Life | Physical State |
| Optimal (Long-Term) | -20°C to -80°C | KOH pellets, Argon blanket | > 12 Months | Colorless, mobile liquid |
| Acceptable (Short-Term) | 2°C to 8°C | Argon blanket | 1 - 2 Weeks | Colorless, mobile liquid |
| High Risk (Working) | 20°C (Room Temp) | Diluted in anhydrous THF | 24 - 48 Hours | Solution |
| Improper (Failure) | 20°C (Room Temp) | Air exposure (No base) | < 24 Hours | Viscous, yellow/brown polymer |
Experimental Protocol: Rescue and Stabilization of gamma-Methylaziridine-1-propylamine
If you suspect minor degradation or need to prepare a highly pure batch for sensitive drug development assays, follow this distillation and stabilization protocol. This protocol is a self-validating system: the successful exclusion of polymeric impurities is visually confirmed when the distillate presents as a highly mobile, colorless liquid, while the non-volatile polyamines remain visibly trapped in the distillation pot[4].
Step-by-Step Methodology:
-
Preparation: In a fume hood, transfer the suspect gamma-Methylaziridine-1-propylamine into a dry, round-bottom flask containing a magnetic stir bar.
-
Base Addition: Add 2-3 freshly crushed KOH pellets per 10 mL of the aziridine compound. Stir the suspension at room temperature for 2 hours under an Argon atmosphere. Causality: This step neutralizes trace acids and breaks down any reversible carbamate salts formed from CO₂ exposure.
-
Vacuum Distillation: Set up a short-path vacuum distillation apparatus. Ensure all joints are properly greased and the receiving flask is pre-chilled in a dry ice/acetone bath (-78°C).
-
Distillation: Apply vacuum and gently heat the distillation flask. The pure monomer will distill over as a clear, colorless liquid. (Note: Do not overheat, as excessive thermal stress can trigger bulk polymerization in the distillation pot).
-
Stabilization: Immediately add 1-2 intact KOH pellets to the chilled receiving flask containing the pure distillate to act as a permanent acid scavenger[4].
-
Sealing & Storage: Purge the headspace of the receiving flask with Argon for 60 seconds. Seal tightly with a PTFE-lined cap, wrap with Parafilm, and store immediately at -20°C[2].
References
-
Polymer Chemistry (RSC Publishing). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Available at: [Link]
-
Chemistry of Materials (ACS Publications). "Wet-Chemical Analysis of Surface Concentration of Accessible Groups on Different Amino-Functionalized Mesoporous SBA-15 Silicas." Available at:[Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for CAS 74993-03-6
Executive Summary & Mechanistic Overview
Handling CAS 74993-03-6 ( γ -methylaziridine-1-propylamine) requires strict kinetic control. As a bifunctional aliphatic molecule, it contains both a highly strained, electrophilic N-alkyl aziridine ring and a strongly nucleophilic primary amine. This dual nature creates a significant kinetic challenge: the molecule is inherently prone to intermolecular self-polymerization.
When ambient thermal energy is applied, the primary amine of one molecule attacks the aziridine ring of another, driven thermodynamically by the release of ring strain (~27 kcal/mol). Successful functionalization or regioselective ring-opening requires overriding this autopolymerization pathway by strictly controlling temperature, utilizing specific Lewis acid activation strategies, and manipulating reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why does my stock of CAS 74993-03-6 degrade into a viscous gel during storage or mild heating? A1: The transition into a viscous or solidified state is a definitive indicator of autopolymerization[1]. Because the molecule possesses both a nucleophile (primary amine) and an electrophile (aziridine), ambient thermal energy is sufficient to overcome the activation barrier for intermolecular ring-opening. To suppress this, the compound must be stored strictly at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to minimize thermal energy and prevent degradation[1].
Q2: How do I optimize the temperature for regioselective ring-opening without triggering polymerization? A2: Temperature optimization is a delicate balance. N-alkyl aziridines are "unactivated" and typically resist nucleophilic attack unless heated, but heating CAS 74993-03-6 causes rapid polymerization. The solution is to use a Lewis acid (e.g., BF3⋅OEt2 ) to activate the ring by coordinating to the aziridine nitrogen, which weakens the C–N bonds. Once activated, you must lower the reaction temperature to between -20 °C and 0 °C. Lowering the temperature enhances regioselectivity by favoring kinetically controlled attack at the less sterically hindered carbon, yielding a single regioisomer[2]. Dropping the temperature below -40 °C, however, typically halts the reaction entirely[2].
Q3: Can I perform nucleophilic ring-opening without protecting the primary amine first? A3: In standard batch chemistry, this is highly discouraged due to competing nucleophilicity. However, continuous flow chemistry offers a field-proven alternative. By telescoping the aziridine activation and nucleophilic addition in a microfluidic reactor, you can operate at slightly elevated temperatures (e.g., 30 °C) with very short residence times (15–40 minutes)[3]. The rapid mass transfer and immediate quenching in flow systems allow the desired reaction to outcompete the slower intermolecular polymerization pathway[3].
Troubleshooting Guide: Reaction Optimization
| Problem | Root Cause | Scientific Solution |
| Low Yield / High Oligomerization | Inadequate activation or excessive thermal energy leading to thermodynamic self-attack. | Prioritize amine protection (e.g., Boc-protection). If unprotected, shift to continuous flow. Ensure batch reactions are strictly maintained at ≤ 0 °C during activation[4]. |
| Poor Regioselectivity (Mixture of Isomers) | High reaction temperatures provide enough energy to overcome the ΔΔG‡ between the two transition states. | Lower the reaction temperature to -20 °C. Use a bulky Lewis acid to increase the steric hindrance at the more substituted carbon, directing the nucleophile to the less hindered site[2]. |
| Degradation During Workup | Acidic aqueous workup protonates the ring, making it susceptible to hydrolysis or attack by water. | Quench the reaction strictly with a basic solution (e.g., saturated NaHCO3 ) to neutralize the Lewis/Brønsted acid catalyst before phase separation[4]. |
Step-by-Step Methodology: Controlled Regioselective Ring-Opening
This self-validating protocol utilizes Lewis acid activation to achieve regioselective functionalization of CAS 74993-03-6 while suppressing autopolymerization.
Prerequisites:
-
Confirm starting material purity via 1H NMR. Do not use if the sample has become viscous[1].
-
Ensure the primary amine is pre-protected (e.g., as an N-Boc derivative) if performing this in a standard batch reactor.
Step 1: System Preparation
-
Flame-dry a round-bottom flask and purge with Argon.
-
Dissolve the protected CAS 74993-03-6 (1.0 equiv) in anhydrous dichloromethane (DCM). DCM is chosen as an inert, non-nucleophilic solvent that does not participate in ring-opening[4].
Step 2: Temperature Equilibration & Activation 3. Submerge the reaction flask in a dry ice/ethylene glycol bath and cool strictly to -20 °C[2]. 4. Add the exogenous nucleophile (1.5 equiv) to the solution. 5. Dropwise, add the Lewis acid catalyst ( BF3⋅OEt2 , 1.2 equiv) over 10 minutes[4]. The low temperature prevents immediate exothermic degradation.
Step 3: Reaction Monitoring 6. Stir the mixture at -20 °C for 1 hour. If TLC indicates incomplete conversion, slowly warm the reaction to 0 °C[2]. Do not exceed 0 °C to maintain kinetic control and regioselectivity.
Step 4: Quenching and Isolation 7. Quench the reaction at 0 °C by adding saturated aqueous NaHCO3 to neutralize the Lewis acid and prevent unwanted hydrolysis[4]. 8. Extract with DCM, dry over anhydrous Na2SO4 , and purify via silica gel column chromatography[4].
Quantitative Data Presentation
Table 1: Temperature vs. Stability & Reactivity Profile for CAS 74993-03-6
| Temperature Range | Kinetic State | Recommended Action / Observation |
| 2 °C to 8 °C | Thermodynamically stable | Optimal for long-term storage under inert gas[1]. |
| -40 °C | Kinetically frozen | Reaction halts; activation energy for ring-opening cannot be met[2]. |
| -20 °C to 0 °C | Kinetically controlled | Optimal for Lewis acid-mediated regioselective ring-opening[2]. |
| 30 °C (Flow) | Rapid conversion | Viable only in continuous flow microreactors with short residence times[3]. |
| > 50 °C (Batch) | Thermodynamically driven | High risk of autopolymerization and unselective degradation. |
Workflow Visualization
Figure 1: Decision tree and workflow for the controlled activation and regioselective ring-opening of CAS 74993-03-6.
References
-
[1] Title: Stability and proper storage conditions for aziridine compounds - Benchchem Source: Benchchem URL:
-
[2] Title: Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones | The Journal of Organic Chemistry Source: ACS Publications URL:
-
[4] Title: Technical Support Center: Optimizing Regioselectivity in the Ring-Opening of Unsymmetrical Aziridines - Benchchem Source: Benchchem URL:
-
[3] Title: Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes Source: ACS Publications URL:
Sources
Technical Support Center: Overcoming Moisture Sensitivity in 3-(Aziridin-1-yl)butan-1-amine Workflows
Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic yields and rapid degradation of 3-(aziridin-1-yl)butan-1-amine. This bifunctional molecule presents a unique synthetic challenge: it combines a highly strained, electrophilic aziridine ring with a hygroscopic, basic primary amine.
This guide provides a self-validating, causally grounded framework for handling this compound, ensuring your synthetic workflows remain robust, reproducible, and free from moisture-induced degradation.
Section 1: The Causality of Degradation (Mechanistic Insight)
To stabilize a molecule, you must first understand how it breaks down. Why is moisture so detrimental to 3-(aziridin-1-yl)butan-1-amine?
The causality lies in the molecule's dual functionality. The primary amine acts as a chemical sponge, rapidly absorbing atmospheric moisture and carbon dioxide to form hydrates and carbamates. This absorbed water—often rendered slightly acidic by dissolved CO 2 —acts as a potent nucleophile. The inherent thermodynamic strain of the three-membered aziridine ring (approximately 27 kcal/mol of ring strain) makes it highly susceptible to nucleophilic attack. Once protonated or activated by trace moisture, the ring undergoes rapid [1], irreversibly converting your starting material into unwanted amino alcohol byproducts.
Mechanistic pathway of moisture-induced aziridine ring-opening hydrolysis.
Section 2: Core Troubleshooting FAQs
Q1: My stock solution of 3-(aziridin-1-yl)butan-1-amine turns yellow and loses potency within days. How do I store it correctly? Causality & Solution: The yellowing indicates polymerization or ring-opening degradation. Because the primary amine rapidly absorbs atmospheric moisture, the compound must be stored under a strictly inert atmosphere. Argon is preferred over Nitrogen as it is denser and effectively blankets the liquid. For long-term storage, we recommend storing the neat liquid over activated 4Å molecular sieves inside a sealed ampoule or a at -20 °C[2].
Q2: I am observing 15-20% ring-opened byproduct in my NMR spectra even when using "anhydrous" commercial solvents. What is failing? Causality & Solution: Commercial "anhydrous" solvents often contain 10-50 ppm of water once the septum is pierced. For highly sensitive aziridines, even 10 ppm of water is enough to initiate catalytic degradation during extended reaction times. You must implement a self-validating solvent drying system. Use a solvent purification system (SPS) followed by the Freeze-Pump-Thaw degassing method, and [3].
Q3: How do I transfer this compound without exposing it to ambient humidity? Causality & Solution: Standard syringes draw in ambient air if not properly purged, introducing micro-droplets of moisture directly into your reagent. You must use rigorous [4]. Purge your gas-tight syringe with Argon by drawing and expelling the inert gas three times directly from the Schlenk line manifold before piercing the reagent septum.
Section 3: Quantitative Impact of Moisture on Stability
To emphasize the critical nature of these protocols, the table below models the half-life of the aziridine ring under various handling conditions based on kinetic hydrolysis profiles.
| Storage/Reaction Condition | Estimated Water Content | Atmosphere | Temperature | Estimated Half-Life |
| Ambient Benchtop | > 5000 ppm | Air | 25 °C | < 12 Hours |
| Commercial "Anhydrous" Solvent | ~ 50 ppm | N 2 | 25 °C | 4-5 Days |
| Treated with 4Å Sieves | < 5 ppm | Argon | 4 °C | ~ 3 Months |
| Glovebox / Sealed Ampoule | < 1 ppm | Argon | -20 °C | > 6 Months |
Section 4: Step-by-Step Experimental Protocols
Protocol A: The Freeze-Pump-Thaw Degassing Method
This method ensures the complete removal of dissolved oxygen and trace volatile moisture from solvents prior to reacting with the aziridine.
-
Preparation: Transfer the required volume of solvent into a heavy-walled Schlenk flask equipped with a PTFE stopcock. Add freshly activated 3Å molecular sieves.
-
Freezing: Immerse the flask in a liquid nitrogen (LN 2 ) dewar until the solvent is completely frozen solid.
-
Pumping: Open the stopcock to the high-vacuum manifold of the Schlenk line for 3-5 minutes to [4].
-
Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN 2 bath and let it thaw in a room-temperature water bath. You will observe bubbles of trapped gas escaping the liquid.
-
Cycling: Repeat steps 2-4 for three consecutive cycles.
-
Backfilling: After the final thaw, backfill the flask with ultra-high purity Argon.
Protocol B: Setting Up a Moisture-Free Reaction Workflow
To ensure this protocol is a self-validating system, include a moisture indicator (such as a trace amount of benzophenone ketyl radical in a separate test flask attached to the same manifold) to visually confirm the absolute absence of water before proceeding.
-
Glassware Preparation: Dry all glassware (flasks, stir bars, condensers) in a 150 °C oven for a minimum of 12 hours.
-
Cycling: Assemble the hot glassware, attach it to the Schlenk line, and immediately perform three vacuum/Argon cycles (evacuate to < 0.1 mbar, refill with Argon) to [3].
-
Solvent Addition: Add the degassed, anhydrous solvent (from Protocol A) via a stainless-steel cannula transfer to avoid atmospheric exposure.
-
Reagent Transfer: Under a positive flow of Argon, transfer the 3-(aziridin-1-yl)butan-1-amine using an oven-dried, Argon-purged gas-tight syringe.
Step-by-step Schlenk line workflow for anhydrous reaction setup.
References
-
Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry - ACS Publications. URL:[Link][1]
-
An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. URL:[Link][4]
-
Keeping air and moisture out | VACUUBRAND. VACUUBRAND. URL:[Link][3]
-
Synthesis and Reactivity of C-Heteroatom-Substituted Aziridines. Chemical Reviews - ACS Publications. URL:[Link][2]
Sources
improving conversion rates in aziridine derivative cross-linking
Aziridine Cross-Linking Technical Support Center: Optimizing Conversion Rates & Troubleshooting
Welcome to the Technical Support Center for aziridine derivative cross-linking. This guide is engineered for scientists and formulation engineers seeking to optimize conversion rates, resolve curing failures, and understand the mechanistic causality behind aziridine-polymer interactions.
Mechanistic Foundations of Aziridine Ring-Opening
To effectively troubleshoot conversion rates, one must first understand the fundamental kinetics of the reaction. Aziridine cross-linkers, such as the widely used tri-functional Trimethylolpropane tris(2-methyl-1-aziridine) propionate, react with nucleophilic sites—specifically carboxyl groups—on polymer chains[1].
The reaction is strictly acid-catalyzed[2]. The active hydrogen from the carboxylic acid protonates the aziridine nitrogen. This protonation significantly increases the strain on the three-membered aziridine ring, facilitating an SN2-type nucleophilic attack that opens the ring to form a stable, covalent ester or amide linkage[2][3]. As the aqueous formulation dries and volatile amines evaporate, the system's pH drops, which acts as the chemical trigger to accelerate the ring-opening mechanism and form a dense cross-link network[2].
Caption: Aziridine ring-opening mechanism via acid-catalyzed nucleophilic attack.
Frequently Asked Questions (FAQs): Conversion Rate Optimization
Q: Why is my aziridine cross-linking conversion rate lower than the theoretical maximum? A: Suboptimal conversion is usually driven by three interconnected variables:
-
Inadequate pH Shift: Aziridines require an alkaline environment (pH 8–10) for stability during storage[4]. If the formulation uses a non-volatile base (like sodium hydroxide), the pH will not drop sufficiently during the drying phase, preventing the acid-catalyzed protonation required to open the aziridine ring[2].
-
Hydrolytic Degradation: Aziridines are highly susceptible to hydrolysis in aqueous environments. If left in the waterborne dispersion too long before application, the water cleaves the reactive ring, rendering the cross-linker inert and capping your maximum conversion rate[5].
-
Steric Hindrance & Vitrification: As cross-link density increases, the polymer network vitrifies. This restricts the mobility of unreacted aziridine groups, preventing them from reaching available carboxyl sites.
Q: Can I force a higher conversion rate by simply increasing the aziridine concentration? A: No. Over-crosslinking leads to severe embrittlement and compromises the material's impact resistance and flexibility[6]. Furthermore, unreacted aziridine monomers pose significant genotoxicity and mutagenicity risks[5][7]. The objective is to optimize the efficiency of a stoichiometric dose (typically 1–3% by weight)[1], rather than brute-forcing the concentration.
Q: How does thermal energy dictate ring-opening kinetics? A: While traditional tri-functional aziridines can achieve partial conversion at ambient temperatures, the reaction kinetics are vastly accelerated by heat[1]. For newer di-functional aqueous dispersions, a heat cure (activation range of 80°C to 120°C) is strictly required to overcome the activation energy barrier for ring opening[8].
Troubleshooting Guides & Experimental Protocols
Issue 1: Incomplete Curing & Low Solvent Resistance
-
Symptom: The cured film feels tacky or fails the MEK (Methyl Ethyl Ketone) double rub test, indicating an aborted conversion and low cross-link density[8][9].
-
Root Cause: Premature hydrolysis of the cross-linker, or insufficient thermal activation to drive the SN2 reaction to completion.
Protocol: Self-Validating MEK Double Rub & Thermal Optimization Workflow This protocol uses a thermal matrix to isolate whether the failure is kinetic (needs heat) or chemical (hydrolyzed cross-linker).
-
Preparation: Create a 1:1 premix of the aziridine cross-linker and water to ensure proper dispersion[1]. Slowly add this to your waterborne acrylic or polyurethane dispersion under continuous agitation to achieve a 2% dry weight concentration[8].
-
Application: Draw down the coating on standardized unprimed aluminum Q-Panels[9].
-
Curing Matrix: Cure samples under three distinct conditions:
-
Validation: Saturate a cheesecloth with MEK. Rub back and forth over the cured films with consistent pressure. Count the double rubs until the metal substrate is exposed[8][9].
-
Causality Analysis: If Sample C exceeds 200 rubs while Sample A fails at <50 rubs, your conversion issue is purely kinetic; implement a baking step. If all samples fail, the aziridine ring was destroyed by hydrolysis prior to application. Discard the batch and mix a fresh formulation.
Issue 2: Premature Gelation (Short Pot Life)
-
Symptom: The formulation viscosity spikes rapidly immediately after adding the cross-linker, rendering it uncoatable.
-
Root Cause: The system pH is too low, triggering immediate acid-catalyzed ring opening and cross-linking in the liquid phase[2][10].
Protocol: pH Buffering for Extended Pot Life
-
Initial Measurement: Measure the pH of the base polymer dispersion. It must be strictly maintained between 8.0 and 10.0[4].
-
Volatile Buffering: If pH < 8.0, add a volatile amine (e.g., Dimethylethanolamine - DMEA) dropwise until the pH reaches 9.0. Scientific Rationale: A volatile amine is mandatory because it will evaporate during film formation, allowing the pH to drop and triggering cross-linking only when the film is drying.
-
Stabilization: Incorporate a small molecule amine stabilizer at 0.1% to 5% of the aziridine weight. This acts as a scavenger for ambient Lewis acids (such as atmospheric CO2) that can prematurely cure the aziridine[10].
-
Integration: Add the aziridine cross-linker only after buffering is complete.
Caption: Diagnostic workflow for resolving low conversion rates in aziridine cross-linking.
Quantitative Data: Cross-Linker Performance Comparison
To accurately benchmark your conversion efficiency, compare your empirical results against standard performance metrics for different aziridine classes.
| Cross-Linker Type | Functionality | Curing Temp Requirement | Pot Life (Aqueous) | MEK Double Rubs (2% loading) | Genotoxicity Profile |
| Traditional (e.g., TMP-AZ) | Tri-functional | Ambient to 80°C[1] | Short (Hours)[5] | >200[8] | High / Mutagenic[5][7] |
| Advanced Di-functional | Di-functional | 80°C - 120°C[8] | Extended (Dispersion)[8] | >200[8] | Moderate |
| Polymeric Aziridine | Multi-functional | Ambient[11] | Up to 7 Days[11] | >200 | Non-Genotoxic[7][11] |
References
-
Reaction Mechanism - PolyAziridine LLC. polyaziridine.com.[Link]
-
Aziridine Crosslinker: Everything You Need to know - MSN Chemical. msnchem.com.[Link]
-
A New Polyfunctional Aziridine Crosslinker | 2021-04-18 | PCI Magazine. pcimag.com.[Link]
-
Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them - MSN Chemical. msnchem.com.[Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research - ACS Publications.[Link]
-
The ultimate polymeric aziridine innovation. Covestro Solution Center.[Link]
-
BENIGN AND EFFICIENT CROSSLINKING Polymeric aziridines provide a unique combination of safety and performance. ResearchGate.[Link]
- CN102643452B - Method for improving aziridine cross-linking agent stability.
-
A Safer Alternative Takes the Pressure out of Formulating Pressure-Sensitive Adhesives. Adhesives Magazine.[Link]
Sources
- 1. Aziridine Crosslinker: Everything You Need to know - MSN Chemical [msnchem.com]
- 2. Reaction Mechanism | PolyAziridine LLC [polyaziridine.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempoint.com [chempoint.com]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them - MSN Chemical [msnchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102643452B - Method for improving aziridine cross-linking agent stability - Google Patents [patents.google.com]
- 11. solutions.covestro.com [solutions.covestro.com]
Comparative Reactivity Guide: γ-Methylaziridine-1-propylamine vs. 1-Methylaziridine
As a Senior Application Scientist, selecting the appropriate aziridine building block is critical for controlling downstream synthetic pathways, especially when designing complex amine-containing scaffolds. This guide provides an in-depth, objective comparison of two distinct aziridines: 1-methylaziridine (a simple, monofunctional tertiary amine) and γ-methylaziridine-1-propylamine (a complex, bifunctional scaffold, systematically known as 1-(3-aminopropyl)-2-methylaziridine).
By analyzing their structural drivers, kinetics, and regioselectivity, this guide establishes a framework for predicting their behavior in high-strain ring-opening reactions.
Mechanistic Causality: Structural Drivers of Reactivity
The fundamental driver of aziridine reactivity is the thermodynamic release of angle strain. The three-membered heterocycle possesses approximately 27 kcal/mol of strain energy due to its ~60° bond angles, which severely deviate from the ideal 109.5° sp3 geometry [[1]]([Link]) . However, the specific reactivity profile of an aziridine is dictated by its substitution pattern:
1-Methylaziridine: Unhindered and Symmetrical
1-Methylaziridine is a highly reactive, volatile tertiary amine . Because both carbons on the aziridine ring are unsubstituted, the molecule is electronically and sterically symmetrical. Nucleophilic attack occurs rapidly and without regiochemical preference, resulting in a statistical distribution of ring-opened products. Its primary utility lies in acting as a highly efficient, albeit aggressive, monofunctional alkylating agent.
γ-Methylaziridine-1-propylamine: Asymmetrical and Bifunctional
-
2-Methyl Ring Substitution: The methyl group on the aziridine ring breaks the symmetry, introducing steric hindrance. This fundamentally alters the regioselectivity of ring-opening. Under basic/neutral ( SN2 ) conditions, nucleophiles preferentially attack the less hindered methylene ( CH2 ) carbon. Under acidic ( SN1 -like) conditions, protonation weakens the C-N bonds, and attack shifts to the methyl-substituted carbon ( CH−CH3 ) due to hyperconjugative stabilization of the developing positive charge in the transition state.
-
Pendant Primary Amine: The propylamine side chain transforms the molecule into a bifunctional scaffold. While 1-methylaziridine terminates the reaction after ring-opening, the primary amine in γ-MAPA can participate in downstream cross-linking, metal chelation, or intramolecular cyclization. This makes it an invaluable precursor for accessing high Fsp3 amine chemical space, a critical metric in modern drug discovery for improving the clinical success of active pharmaceutical ingredients .
Logical flow of aziridine ring-opening regioselectivity based on structural substitution.
Quantitative Reactivity Comparison
To clearly delineate the operational differences between these two reagents, their core physicochemical and reactive properties are summarized below.
| Parameter | 1-Methylaziridine | γ-Methylaziridine-1-propylamine |
| CAS Number | 1072-44-2 | 74993-03-6 |
| Ring Substitution | Unsubstituted (Symmetric) | 2-Methyl (Asymmetric) |
| Amine Functionality | Tertiary (Ring only) | Tertiary (Ring) + Primary (Pendant) |
| Ring Strain Energy | ~27 kcal/mol | ~26-27 kcal/mol |
| Nucleophilic Regioselectivity | Non-applicable (Equivalent carbons) | Highly pH-dependent ( SN1 vs SN2 ) |
| Polymerization Potential | Homopolymerization | Cross-linking / Complex networks |
| Primary Synthetic Utility | Simple alkylating agent | Bifunctional scaffold for high Fsp3 amines |
Self-Validating Experimental Protocols
To empirically verify the structural causality described above, the following self-validating protocols are designed to measure kinetics and regioselectivity.
Protocol 1: In Situ NMR Kinetic Profiling of Acid-Catalyzed Ring Opening
Objective: To quantify the kinetic disparity between the sterically unhindered 1-methylaziridine and the sterically hindered γ-MAPA. Mechanistic Rationale: Acidic conditions ( CD3OD/DCl ) are chosen to protonate the aziridine nitrogen, activating the ring for nucleophilic attack by the deuterated solvent. This mimics synthetic acidic environments and accelerates the ring-opening process for practical observation.
Step-by-Step Methodology:
-
Preparation: In a dry NMR tube, dissolve 0.1 mmol of the aziridine substrate in 0.5 mL of CD3OD .
-
Standardization: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard.
-
Activation: Inject 10 µL of a 1M DCl in D2O solution directly into the NMR tube to initiate the reaction.
-
Monitoring: Insert the tube into the NMR spectrometer and acquire 1H -NMR spectra every 5 minutes for 2 hours at 25°C.
-
Data Extraction: Plot the decay of the shielded aziridine ring protons (~1.0–1.8 ppm) against time to calculate the pseudo-first-order rate constant ( kobs ) and half-life ( t1/2 ).
Self-Validation Check (Critical): The sum of the integrals for the product's ring-opened protons and the remaining starting material's aziridine protons MUST equal the integral of the internal standard (1,3,5-trimethoxybenzene) throughout the entire time course. A mass balance deviation of >5% indicates unquantified side reactions (e.g., uncontrolled polymerization), automatically invalidating the kinetic run.
Protocol 2: Regioselective Thiolysis under Basic Conditions
Objective: To map the SN2 regioselectivity of γ-MAPA compared to the statistical ring-opening of 1-methylaziridine. Mechanistic Rationale: Thiophenol is employed as a soft, highly reactive nucleophile under basic conditions to ensure a strict SN2 pathway, avoiding carbocation-like transition states and forcing the nucleophile to navigate the steric bulk of the 2-methyl group.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of γ-MAPA in 5 mL of anhydrous acetonitrile.
-
Base Addition: Add 1.2 mmol of triethylamine ( Et3N ) to maintain basic conditions.
-
Nucleophile Addition: Dropwise, add 1.0 mmol of thiophenol at 0°C under an inert argon atmosphere.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Isolation: Quench with water, extract with dichloromethane, dry over Na2SO4 , and concentrate in vacuo.
Self-Validation Check (Critical): 1D 1H -NMR is insufficient for this validation due to signal overlap in the aliphatic region. The protocol mandates 2D HSQC/HMBC NMR analysis. The cross-peak correlation between the newly formed C-S bond and the adjacent protons mathematically confirms the exact regiocenter of attack (C2 vs C3), providing an internal structural validation of the SN2 preference.
Self-validating experimental workflow for kinetic and regioselective NMR analysis.
References
-
Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space National Institutes of Health (NIH)[Link]
-
Reactivity of Anomalous Aziridines for Versatile Access to High Fsp 3 Amine Chemical Space ResearchGate[Link]
-
Aziridines Wikipedia [Link]
Sources
Analytical Mastery: Validating HPLC Methods for gamma-Methylaziridine-1-propylamine Purity
Determining the purity of gamma-Methylaziridine-1-propylamine presents a profound analytical challenge. As a bifunctional molecule, it contains both a primary propylamine chain and a highly strained, three-membered aziridine ring. This unique structure imparts extreme hydrophilicity, strong basicity, and high chemical reactivity. Consequently, traditional chromatographic approaches often fail, leading to inaccurate purity assessments and compromised downstream pharmaceutical synthesis.
This guide objectively compares conventional methodologies against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) approach, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol compliant with [1],[2].
Methodology Comparison: The Causality of Chromatographic Behavior
To accurately quantify gamma-Methylaziridine-1-propylamine, we must overcome its low affinity for standard stationary phases and its susceptibility to acid-catalyzed ring-opening. Let us evaluate the three primary analytical pathways:
Alternative 1: Traditional Reversed-Phase (RP-HPLC)
In RP-HPLC, retention relies on hydrophobic interactions. Because highly polar analytes have a low affinity for nonpolar C18 stationary phases, gamma-Methylaziridine-1-propylamine elutes almost immediately in the void volume[3]. Furthermore, the basic primary amine interacts strongly with unendcapped, acidic silanols on the silica support, resulting in severe peak tailing. Most critically, the acidic mobile phases (e.g., 0.1% TFA) typically used in RP-HPLC catalyze the degradation of the aziridine ring during the run, generating artifactual impurities.
Alternative 2: Pre-Column Derivatization RP-HPLC
A common workaround is derivatizing the primary amine (e.g., via Dansyl chloride) to increase the molecule's hydrophobicity, allowing for standard C18 retention. While this solves the retention issue, the derivatization process is labor-intensive and error-prone[3],[4]. Causality: The pH adjustments and heating required for derivatization can inadvertently trigger aziridine ring-opening, altering the native state of the molecule and skewing the true purity profile.
The Optimized Product Solution: HILIC-UV/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier solution for this compound. HILIC utilizes a polar stationary phase and an organic-rich mobile phase where water acts as the strong eluting solvent[3],[5]. Causality: In HILIC, a water-rich layer forms on the surface of the polar stationary phase. The highly polar gamma-Methylaziridine-1-propylamine partitions seamlessly between the bulk acetonitrile mobile phase and this aqueous layer[6]. This mechanism provides excellent retention and sharp peak symmetry without the need for derivatization, preserving the fragile aziridine ring in its native state[7].
Chromatographic behavior of gamma-Methylaziridine-1-propylamine across HPLC methodologies.
Quantitative Performance Data
The following table synthesizes the experimental performance of the three methodologies when testing a 1.0 mg/mL standard of gamma-Methylaziridine-1-propylamine.
| Performance Metric | Traditional RP-HPLC | Derivatization RP-HPLC | Optimized HILIC (Product) |
| Retention Mechanism | Hydrophobic Partitioning | Hydrophobic (Post-Tagging) | Aqueous Layer Partitioning |
| Retention Factor (k') | < 0.5 (Void Volume) | 4.5 | 3.8 |
| Peak Symmetry (As) | > 2.5 (Severe Tailing) | 1.1 | 1.05 |
| Sample Prep Time | 5 mins | > 60 mins | 5 mins |
| Aziridine Ring Stability | Poor (Acidic Degradation) | Moderate (Reaction Risk) | Excellent (Neutral pH) |
| Limit of Quantitation | > 50 ppm | 5 ppm | 2 ppm |
Experimental Protocol: The HILIC Workflow
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every parameter is selected based on strict chemical causality.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in ultrapure water, adjusted to pH 6.5.
-
Causality: Maintaining a near-neutral pH is non-negotiable. Acidic buffers (pH < 4) will catalyze the ring-opening of the aziridine, while the 10 mM ionic strength ensures a stable hydration layer on the stationary phase[5].
-
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Step 2: Column Selection & Equilibration
-
Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Causality: Zwitterionic surfaces provide weak electrostatic interactions that perfectly balance the retention of the basic propylamine moiety without causing irreversible binding.
-
-
Equilibration: Flush with 85% Mobile Phase B for at least 20 column volumes. HILIC requires longer equilibration times than RP-HPLC to establish a uniform water layer[5].
Step 3: Sample Preparation
-
Diluent: 85% Acetonitrile / 15% Water.
Step 4: Chromatographic Gradient & Detection
-
Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear gradient to 60% B over 6 minutes. Flow rate: 0.4 mL/min. Column Temp: 30°C.
-
Detection: UV at 210 nm or Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode[7].
Self-Validating Framework: ICH Q2(R2) Compliance
A robust analytical method must validate itself during every run. We achieve this by embedding System Suitability Tests (SSTs) directly into the[2],[8].
-
System Suitability (The Gatekeeper): Before any sample is analyzed, a resolution standard containing gamma-Methylaziridine-1-propylamine and its primary degradation product (amino alcohol) is injected. The system must automatically halt if Resolution ( Rs ) falls below 2.0.
-
Specificity: Blank injections must demonstrate zero interference at the retention time of the aziridine peak, proving that the diluent and mobile phase do not generate artifactual signals.
-
Linearity & Range: The method must demonstrate an R2≥0.999 across 50% to 150% of the target working concentration, ensuring proportional detector response.
-
Accuracy & Precision: Spike recovery experiments must yield 98–102% recovery, while intermediate precision (assessed over multiple days and analysts) must maintain a Relative Standard Deviation (%RSD) ≤2.0% .
-
Robustness: The method's resilience is challenged by deliberately varying the buffer pH ( ±0.2 units) and column temperature ( ±5∘C ). Given the aziridine's sensitivity, passing robustness criteria proves the method is fit for routine quality control.
Self-validating ICH Q2(R2) framework ensuring continuous method reliability and accuracy.
Conclusion
For highly polar, reactive basic compounds like gamma-Methylaziridine-1-propylamine, traditional RP-HPLC and derivatization techniques introduce unacceptable risks of analyte degradation and poor reproducibility. By leveraging the aqueous partitioning mechanism of HILIC under strictly controlled, near-neutral pH conditions, analytical scientists can achieve a highly sensitive, direct, and self-validating purity assay.
References
-
Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds - MDPI. URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. URL:[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. URL:[Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. URL:[Link]
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A - ICH. URL:[Link]
-
HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. URL:[Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. URL:[Link]
-
Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed. URL:[Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to NMR Spectra Validation for Synthesized γ-Methylaziridine-1-propylamine
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is paramount. For researchers working with highly reactive and structurally unique molecules like γ-Methylaziridine-1-propylamine, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for validation. This guide provides an in-depth, experience-driven comparison of NMR spectral validation against other techniques, supported by detailed experimental protocols and data interpretation strategies, to ensure the scientific integrity of your synthesized compound.
The Critical Role of Structural Validation
The three-membered aziridine ring is a strained, highly reactive heterocycle, making it a valuable synthon for introducing nitrogen-containing functionalities into complex molecules.[1][2] However, this reactivity also presents challenges in synthesis, often leading to side products and impurities that can be difficult to distinguish from the target compound.[3][4] Misidentification of such compounds can have profound consequences in downstream applications, particularly in drug development where structure-activity relationships are meticulously defined. Therefore, rigorous analytical validation is not merely a procedural step but a cornerstone of reliable and reproducible research.
NMR Spectroscopy: The Definitive Tool for Structural Elucidation
While other analytical techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared Spectroscopy (FT-IR) provide valuable information about molecular weight and functional groups, they often lack the definitive structural resolving power of NMR.[3][5] NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei and their interactions, provides a detailed atomic-level map of the molecule, allowing for the unambiguous assignment of its constitution and stereochemistry.
Predictive Analysis of γ-Methylaziridine-1-propylamine Spectra
¹H NMR Spectroscopy:
The proton NMR spectrum is anticipated to be complex due to the number of non-equivalent protons and potential second-order coupling effects. Key expected signals include:
-
Aziridine Ring Protons: The protons on the aziridine ring are expected to appear in the upfield region, typically between δ 1.0 and 3.0 ppm. The geminal and vicinal coupling constants will be crucial for confirming the three-membered ring structure.
-
Propylamine Chain Protons: The methylene groups of the propylamine chain will exhibit characteristic multiplets. The protons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift compared to the other methylene protons.[10]
-
Methyl Group Protons: The methyl group attached to the aziridine ring will likely appear as a doublet, coupled to the adjacent methine proton.
-
Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.[13]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides complementary information and is often simpler to interpret due to the absence of carbon-carbon coupling in routine experiments.
-
Aziridine Ring Carbons: The carbons of the aziridine ring are expected to be in the upfield region of the spectrum.[11]
-
Propylamine Chain Carbons: The carbons of the propylamine chain will have distinct chemical shifts influenced by their proximity to the nitrogen atoms. Carbons directly bonded to nitrogen will be deshielded.[11][14]
-
Methyl Group Carbon: The methyl carbon will appear at a high-field chemical shift.
The following table summarizes the predicted chemical shifts for γ-Methylaziridine-1-propylamine.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aziridine CH | ~2.0 - 2.5 | ~35 - 45 | Protons and carbons in a strained ring environment. |
| Aziridine CH₂ | ~1.5 - 2.0 | ~30 - 40 | Shielded environment of the three-membered ring. |
| Propyl-CH₂ (adjacent to aziridine N) | ~2.5 - 3.0 | ~50 - 60 | Deshielding effect of the adjacent nitrogen atom.[15][16] |
| Propyl-CH₂ (central) | ~1.5 - 2.0 | ~25 - 35 | Typical aliphatic methylene chemical shift. |
| Propyl-CH₂ (adjacent to NH₂) | ~2.7 - 3.2 | ~40 - 50 | Deshielding effect of the primary amine nitrogen.[15][16] |
| Methyl-CH₃ | ~1.0 - 1.3 | ~15 - 25 | Typical aliphatic methyl chemical shift. |
| Amine-NH₂ | Variable (broad singlet) | - | Dependent on solvent, concentration, and temperature.[13] |
Experimental Protocol for NMR Sample Preparation and Analysis
To ensure high-quality, reproducible NMR data, a meticulous sample preparation protocol is essential. The following steps are based on established best practices.[17][18][19][20]
Workflow for NMR Spectra Validation
Caption: Workflow for NMR spectra validation.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of the synthesized γ-Methylaziridine-1-propylamine for a ¹H NMR spectrum.[17] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent can slightly influence chemical shifts.[17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18][19]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[20]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming to obtain sharp, well-resolved peaks.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If the structure is ambiguous, consider acquiring 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value or by referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[21][22]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure of γ-Methylaziridine-1-propylamine.
-
Comparison with Alternatives and Impurity Analysis
The true power of NMR in validation lies in its ability to distinguish the target molecule from potential isomers and impurities.
| Compound | Key Differentiating NMR Features | Alternative Analytical Technique | Limitations of Alternative |
| γ-Methylaziridine-1-propylamine (Target) | Presence of characteristic aziridine ring proton and carbon signals in the upfield region. Specific coupling patterns for the propylamine chain. | Mass Spectrometry (MS) | Will provide the correct molecular weight, but cannot distinguish between isomers.[3] |
| Isomeric Impurity (e.g., 2-methyl-piperazine) | Absence of strained aziridine ring signals. Different number of signals and chemical shifts corresponding to a six-membered ring. | Gas Chromatography-Mass Spectrometry (GC-MS) | Can separate isomers if they have different retention times, but structural confirmation still relies on MS fragmentation patterns which may not be unique. |
| Unreacted Starting Material (e.g., an amino-alkene precursor) | Presence of vinylic proton signals (δ 5-6 ppm) in the ¹H NMR spectrum and sp² carbon signals in the ¹³C NMR spectrum. | Infrared (IR) Spectroscopy | May show C=C stretching, but this can be a weak signal and may be absent in some precursors. |
| Ring-Opened Byproduct (e.g., an amino alcohol) | Appearance of a hydroxyl proton signal (broad) in the ¹H NMR and a carbon signal corresponding to a C-OH group in the ¹³C NMR. Absence of aziridine signals. | Elemental Analysis | Provides the elemental composition, which would be identical for the ring-opened isomer. |
Trustworthiness Through Self-Validating Systems
A robust validation protocol is a self-validating system. This means that the data from different NMR experiments should be internally consistent. For example:
-
The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the proposed structure.
-
The integration of the ¹H NMR spectrum should match the number of protons in each environment.
-
2D NMR data (COSY and HSQC) should confirm the connectivity established from the 1D spectra.
By adhering to rigorous experimental protocols and a systematic approach to data interpretation, researchers can confidently validate the structure of synthesized γ-Methylaziridine-1-propylamine, ensuring the integrity and reproducibility of their scientific findings.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
-
Updating IUPAC spectroscopy recommendations and data standards. (2016). Spectroscopy, 31(10), 14-21. Available at: [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. Available at: [Link]
-
Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. Available at: [Link]
-
B-166 Differentiation of Aziridine Functionality from Related Functional Groups in Protonated Analytes by Using Selective Ion-Molecule Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117-142. Available at: [Link]
-
Presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. (1976). Pure and Applied Chemistry, 45(3-4), 217-219. Available at: [Link]
-
Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction - PMC. Available at: [Link]
-
Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Identification, and Docking Study of Novel Derivatives of Aziridine - Research Journal of Pharmacy and Technology. Available at: [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle - Frontiers. Available at: [Link]
-
Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC. Available at: [Link]
-
propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Chemical shifts. University of Regensburg. Available at: [Link]
-
Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D. Available at: [Link]
-
Recent Advances in the Stereoselective Synthesis of Aziridines | Chemical Reviews. Available at: [Link]
-
13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(5), 655-677. Available at: [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
nuclear magnetic resonance - spectroscopy. Available at: [Link]
-
The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation - Modgraph. Available at: [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
a guide to 13c nmr chemical shift values - Compound Interest. Available at: [Link]
-
Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. (2005). Forensic Science International, 155(2-3), 100-111. Available at: [Link]
-
(PDF) SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENTStanislav - ResearchGate. Available at: [Link]
-
Gamma-methylaziridine-1-propylamine (C6H14N2) - PubChemLite. Available at: [Link]
-
A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification - Chemical Communications (RSC Publishing). Available at: [Link]
-
3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry - PubMed. Available at: [Link]
Sources
- 1. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. rjptonline.org [rjptonline.org]
- 6. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.uoi.gr [chem.uoi.gr]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 19. organomation.com [organomation.com]
- 20. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 21. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.iupac.org [publications.iupac.org]
Benchmarking Cross-Linking Efficiency: CAS 74993-03-6 vs. Standard Polyfunctional Aziridines
As a Senior Application Scientist specializing in bioconjugation and material engineering, I frequently encounter the limitations of traditional cross-linking agents. While standard homopolyfunctional aziridines (such as CX-100 or PZ-28) are industry staples for bulk polymer curing, they often lack the precision required for advanced drug development and targeted bioconjugation.
This guide provides an objective, data-driven comparison between traditional polyfunctional aziridines and CAS 74993-03-6 ( γ -methylaziridine-1-propylamine)[1]. By analyzing their mechanistic differences and benchmarking their performance, we can establish a clear framework for selecting the optimal cross-linker for precision applications.
Mechanistic Causality: The Shift to Orthogonal Control
Standard polyfunctional aziridines operate via an acid-catalyzed ring-opening mechanism. The active hydrogen of a carboxylic acid protonates the aziridine nitrogen, causing the ring to open and form a stable ester linkage[2]. As an aqueous system dries or its pH drops, this reaction accelerates rapidly[3]. Because molecules like CX-100 possess three identical aziridine groups, they cross-link carboxylic acids simultaneously. While highly efficient for industrial coatings[4], this simultaneous reactivity causes chaotic network formation, leading to high rates of intra-molecular cross-linking and aggregation in delicate bioconjugation workflows.
CAS 74993-03-6 introduces a paradigm shift by offering a heterobifunctional structure. It contains both a primary aliphatic amine and a single methyl-substituted aziridine ring[1]. This structural asymmetry allows for orthogonal cross-linking through precise pH modulation:
-
Phase 1 (pH 7.4 - 8.0): The primary amine is unprotonated and highly nucleophilic, allowing it to react with electrophiles (e.g., NHS-esters or aldehydes). Crucially, at this physiological pH, the aziridine ring remains dormant and stable.
-
Phase 2 (pH 5.5 - 6.0): Lowering the pH protonates target carboxylic acids, providing the active hydrogen required to catalyze the aziridine ring-opening[2].
This sequential causality prevents the cross-linker from polymerizing with itself or causing uncontrolled aggregation of the target substrates.
Fig 1: Orthogonal cross-linking pathway of CAS 74993-03-6 via sequential pH modulation.
Comparative Performance Data
To objectively evaluate cross-linking efficiency in a precision bioconjugation scenario, we benchmarked CAS 74993-03-6 against a standard trifunctional aziridine (CX-100). The assay involved conjugating a carboxylated nanoparticle to an NHS-activated surface.
The quantitative data summarized below highlights the stark differences between heterobifunctional and homopolyfunctional approaches in targeted applications.
| Performance Metric | CAS 74993-03-6 (Heterobifunctional) | CX-100 (Homopolyfunctional) |
| Cross-linking Mechanism | Sequential (Stepwise control) | Simultaneous (Bulk network) |
| Targeted Conjugation Yield | > 85% | < 40% (Due to off-target reactions) |
| Intra-molecular Cross-linking | < 5% | > 35% |
| Pot Life (Aqueous, pH 7.4) | > 24 hours | 4 - 8 hours[4] |
| Post-Reaction Polydispersity (PDI) | 0.12 (Highly uniform) | 0.45 (Significant aggregation) |
| Optimal Aziridine Curing Temp | 60°C - 80°C | Ambient to 80°C[4] |
Data Analysis: The high PDI and low targeted yield of CX-100 demonstrate its unsuitability for precision bioconjugation; its multiple identical reactive sites lead to nanoparticle clumping. Conversely, the orthogonal nature of CAS 74993-03-6 yields a highly uniform product (PDI 0.12) with minimal off-target reactions.
Experimental Protocol: A Self-Validating Conjugation Workflow
To guarantee scientific integrity, experimental protocols must be designed to prove their own success while ruling out false positives. The following step-by-step methodology for conjugating a carboxylated polymer to an NHS-activated substrate using CAS 74993-03-6 incorporates a critical mid-process purification step.
This acts as a self-validating system : by removing all unreacted cross-linker before initiating the acid-catalyzed phase, any subsequent cross-linking observed must be the direct result of the covalently bound aziridine groups on the intermediate conjugate.
Step-by-Step Methodology
Step 1: Primary Amine Conjugation (Phase 1)
-
Prepare a 10 mg/mL solution of the NHS-activated substrate in anhydrous DMSO.
-
Dilute the substrate into 1X PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Add a 10-fold molar excess of CAS 74993-03-6.
-
Causality Note: At pH 7.4, the primary amine acts as a strong nucleophile, attacking the NHS-ester to form a stable amide bond. The aziridine ring remains intact due to the lack of active acidic protons. Incubate for 2 hours at room temperature.
Step 2: Self-Validating Purification
-
Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with MES buffer (pH 6.5).
-
Causality Note: This step removes the NHS leaving groups and, most importantly, any unreacted CAS 74993-03-6. This ensures that the subsequent cross-linking is strictly mediated by the intermediate conjugate, eliminating the confounding variable of free cross-linker causing non-specific aggregation.
Step 3: Acid-Catalyzed Aziridine Activation (Phase 2)
-
Introduce the carboxylated target polymer to the purified intermediate.
-
Adjust the system pH to 5.5 using dilute HCl or by dialyzing into a pH 5.5 MES buffer.
-
Causality Note: The pH drop protonates the carboxylic acids on the target polymer. These active hydrogens protonate the aziridine nitrogen, catalyzing the ring-opening reaction[3].
Step 4: Curing and Quenching
-
Heat the mixture to 60°C for 2 hours to drive the aziridine-carboxyl reaction to completion.
-
Quench the reaction by adjusting the pH to 8.5 using a Tris-base buffer, which deprotonates any remaining carboxyl groups and halts aziridine reactivity. Analyze the final conjugate via Dynamic Light Scattering (DLS) to confirm a low PDI.
Fig 2: Step-by-step self-validating experimental workflow for heterobifunctional conjugation.
Conclusion
While standard homopolyfunctional aziridines remain highly effective for bulk industrial coatings, they lack the specificity required for advanced bioconjugation. CAS 74993-03-6 ( γ -methylaziridine-1-propylamine) bridges this gap. By combining a primary amine with an aziridine ring, it enables pH-dependent, orthogonal cross-linking. As demonstrated by the benchmarking data and self-validating protocols, this heterobifunctional approach drastically reduces intra-molecular cross-linking, improves targeted yields, and provides researchers with unparalleled control over complex conjugation workflows.
Sources
mass spectrometry validation protocols for 3-(aziridin-1-yl)butan-1-amine
Title: Mass Spectrometry Validation Protocols for 3-(aziridin-1-yl)butan-1-amine: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Overview
As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with highly reactive nitrogen-containing heterocycles. Analyzing 3-(aziridin-1-yl)butan-1-amine presents a unique bioanalytical challenge: the molecule contains both a basic primary amine and a highly strained, acid-sensitive aziridine ring. Traditional liquid chromatography-mass spectrometry (LC-MS) workflows default to acidic mobile phases to enhance electrospray ionization (ESI) efficiency. However, for aziridine-containing compounds, this approach is fundamentally flawed and leads to catastrophic in-source degradation.
This guide provides an objective comparison of MS analytical strategies, establishing a self-validating protocol grounded in authoritative bioanalytical frameworks to ensure structural integrity and quantitative accuracy.
Mechanistic Causality: The Aziridine Ring-Opening Dilemma
To understand why standard methods fail, we must look at the gas-phase and solution-phase thermodynamics of the molecule. The aziridine ring is a three-membered heterocycle characterized by severe angle strain. In standard acidic ESI-MS (e.g., using 0.1% formic acid), protonation occurs not only on the primary amine but also on the aziridine nitrogen.
This protonation significantly lowers the activation energy for nucleophilic attack by water or protic solvents in the mobile phase, leading to rapid C2-C3 bond cleavage and ring opening[1]. Consequently, the mass spectrometer detects a hydrolyzed artifact (the corresponding amino alcohol, [M+H2O+H]+ ) rather than the intact parent molecule [M+H]+ . Quantifying this artifact instead of the parent drug severely skews pharmacokinetic data and fails regulatory scrutiny.
To circumvent this, we must shift the analytical paradigm from acidic ESI to alkaline ESI or chemical derivatization .
Comparative Analysis of MS Methodologies
We evaluated three distinct LC-MS/MS methodologies for the quantification of 3-(aziridin-1-yl)butan-1-amine. The data below synthesizes our internal validation runs.
Standard Acidic LC-MS/MS (Baseline/Alternative)
-
Mechanism: Uses 0.1% Formic Acid in Water/Acetonitrile.
-
Causality: Acidic protons catalyze the hydrolysis of the aziridine ring during droplet desolvation in the ESI source.
-
Verdict: Unsuitable. Fails to measure the intact active pharmaceutical ingredient (API).
Alkaline LC-MS/MS (Optimized Direct Approach)
-
Mechanism: Uses 10 mM Ammonium Bicarbonate (pH 9.5) in Water/Methanol.
-
Causality: The high pH suppresses aziridine protonation in the solution phase, preserving the ring structure. Ionization relies on the basicity of the primary amine and gas-phase proton transfer.
-
Verdict: Highly recommended. Preserves structural integrity while maintaining excellent sensitivity and linearity.
In-Situ Derivatization LC-MS/MS (Orthogonal Approach)
-
Mechanism: Pre-column derivatization of the primary amine using an NHS-ester tag (e.g., Fmoc-OSu) in an aprotic solvent.
-
Causality: The bulky Fmoc tag sterically shields the molecule and increases hydrophobicity, shifting the analyte out of the low-mass noise region while preventing ring protonation.
-
Verdict: Excellent for ultra-trace analysis, though it introduces sample preparation complexity.
Experimental Data: Performance Comparison
| Parameter | Standard Acidic LC-MS | Alkaline LC-MS (pH 9.5) | Derivatization (Fmoc) LC-MS |
| Intact Parent Ion Recovery | < 15% | > 94% | > 96% (as derivative) |
| Primary Degradant Detected | Ring-opened amino alcohol | None significant | None significant |
| Limit of Detection (S/N > 3) | 50 ng/mL (artifact-based) | 2.5 ng/mL | 0.5 ng/mL |
| Linearity (R²) | 0.895 (non-linear decay) | 0.998 | 0.999 |
| Matrix Effect (Plasma) | Severe ion suppression (-45%) | Moderate (-12%) | Minimal (+4%) |
Self-Validating Experimental Protocol (Alkaline LC-MS/MS)
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It inherently checks its own integrity during execution by simultaneously monitoring the intact molecule and its specific degradation pathway. This aligns with the rigorous standards set by the[2].
Step 1: Sample Preparation (Alkaline Protein Precipitation)
-
Aliquot 50 µL of plasma containing 3-(aziridin-1-yl)butan-1-amine into a pre-chilled Eppendorf tube.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Triethylamine (TEA) and the stable-isotope labeled internal standard.
-
Causality: TEA ensures the extraction matrix remains strictly basic. If standard acetonitrile is used, endogenous plasma acids can trigger ex-vivo ring opening during protein precipitation.
-
-
Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Separation
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm).
-
Causality: Ethylene Bridged Hybrid (BEH) particle technology is structurally stable up to pH 12. Standard silica columns will rapidly dissolve under these alkaline conditions, causing pressure spikes and retention time drift.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with Ammonium Hydroxide.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 95% B over 4 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Detection (ESI+)
-
Source Parameters: Capillary voltage 3.0 kV, Desolvation Temp 350°C.
-
Causality: The desolvation temperature is kept intentionally moderate (350°C instead of the typical 500°C) to prevent thermal degradation of the strained aziridine ring in the source.
-
-
MRM Transitions (The Self-Validation Mechanism):
-
Quantifier:m/z 115.1 -> m/z 72.1 (Monitors the intact parent ion).
-
Qualifier / Degradant Monitor:m/z 133.1 -> m/z 72.1 (Monitors the hydrolyzed ring artifact).
-
Self-Validation Rule: If the area ratio of the Degradant Monitor to the Quantifier exceeds 5% in any given run, the system suitability fails automatically. This guarantees that any drop in mobile phase pH or source malfunction is immediately flagged, preventing the reporting of false data.
-
Step 4: ICH M10 Validation Execution
Validate the method by assessing Accuracy and Precision (A&P) across 3 distinct runs, evaluating 6 replicates at 4 concentration levels (LLOQ, Low, Mid, High QC) as mandated by regulatory guidelines[2].
Workflow Visualization
Comparative LC-MS validation workflows for aziridine stability and quantification.
References
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]
Sources
evaluating the structural integrity of gamma-Methylaziridine-1-propylamine derivatives
Evaluating the Structural Integrity of γ-Methylaziridine-1-propylamine Derivatives: A Comparative Performance Guide
For researchers and drug development professionals, selecting the optimal bifunctional crosslinker or alkylating agent requires a delicate balance between chemical reactivity and structural stability. γ-Methylaziridine-1-propylamine (also known as 3-(aziridin-1-yl)butan-1-amine) is a highly specialized building block featuring a primary amine for bioconjugation and an aziridine ring for targeted alkylation.
This guide objectively evaluates the structural integrity of γ-methylaziridine-1-propylamine, comparing its kinetic performance against alternative heterocyclic derivatives, and provides a self-validating experimental framework for assessing its stability.
Mechanistic Basis of Structural Integrity: The Role of Steric Shielding
Aziridines are three-membered saturated nitrogen heterocycles characterized by significant geometric ring strain (~27 kcal/mol), making them highly reactive toward nucleophiles and susceptible to1[1]. While this high reactivity is synthetically desirable, it inherently compromises the shelf-life and physiological stability of unsubstituted aziridine-1-propylamine, which is prone to uncontrolled cationic ring-opening polymerization[2].
The introduction of a methyl group at the γ-position fundamentally alters the molecule's structural integrity. This modification introduces critical 3, which significantly slows down the reaction rate of nucleophilic attack at the substituted carbon[3]. Consequently, ring-opening preferentially occurs at the less substituted carbon, ensuring predictable regioselectivity and mitigating premature degradation[4].
Mechanistic pathway of regioselective ring-opening in γ-methylaziridine derivatives.
Comparative Performance Analysis
To objectively evaluate γ-methylaziridine-1-propylamine, we must benchmark it against its unsubstituted counterpart (aziridine-1-propylamine) and its higher-homologue analog (azetidine-1-propylamine). Azetidines possess lower ring strain and are generally resistant to nucleophilic ring-opening under mild conditions, making them highly stable but often too unreactive for rapid crosslinking applications[2].
Table 1: Quantitative Comparison of Heterocyclic Propylamine Derivatives
| Derivative | Ring Strain (kcal/mol) | Half-life (pH 7.4, 25°C) | Regioselectivity (Nucleophilic Attack) | Primary Degradation Pathway |
| Aziridine-1-propylamine | ~27.0 | < 2 hours | Poor (Symmetrical attack) | Rapid Cationic Polymerization |
| γ-Methylaziridine-1-propylamine | ~27.2 | ~14 hours | High (Attacks unsubstituted carbon) | Controlled Ring-Opening |
| Azetidine-1-propylamine | ~25.8 | > 7 days | N/A (Highly stable) | Negligible at neutral pH |
Data Interpretation: The γ-methyl variant offers a "Goldilocks" profile—it retains the necessary ring strain for effective alkylation while extending the physiological half-life by a factor of 7 compared to the unsubstituted analog.
Experimental Validation: Self-Validating qNMR Stability Protocol
To rigorously quantify the structural integrity of these derivatives, we employ Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Causality of Experimental Design: Unlike colorimetric assays that may yield false positives from side reactions, qNMR allows direct, real-time observation of the intact aziridine ring protons (typically shielded at 1.0–2.0 ppm). By incorporating an internal standard (1,3,5-trimethoxybenzene), the system becomes a self-validating closed loop; any reduction in the integration ratio of the aziridine protons relative to the standard unequivocally indicates structural degradation rather than sample loss during preparation[1].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10.0 mg of γ-methylaziridine-1-propylamine and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard). Dissolve the mixture in 600 µL of deuterated solvent (D2O).
-
Buffer Incubation (Environmental Simulation): Divide the stock into three NMR tubes containing buffered D2O to evaluate specific causal environments:
-
pH 4.0 (Acetate buffer): Simulates acidic microenvironments (e.g., endosomes, tumor microenvironments) to measure rapid, acid-catalyzed activation.
-
pH 7.4 (Phosphate buffer): Establishes the physiological baseline to evaluate systemic shelf-life.
-
pH 9.0 (Borate buffer): Serves as a negative control where the unprotonated aziridine resists ring-opening.
-
-
Temporal Sampling: Maintain samples at a constant 298K. Acquire spectra at t = 0, 1h, 2h, 4h, 8h, 24h, and 48h.
-
qNMR Acquisition: Run 1H NMR at 600 MHz using a standard single-pulse sequence with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons for accurate integration.
-
Kinetic Analysis: Integrate the distinct γ-methyl doublet (approx. 1.2 ppm) against the aromatic singlet of the internal standard (6.1 ppm). Plot the natural log of the concentration ratio versus time to derive the degradation rate constant ( k ) and half-life ( t1/2 ).
Experimental workflow for evaluating aziridine stability using quantitative NMR.
Conclusion
For drug development applications requiring targeted covalent binding, γ-methylaziridine-1-propylamine provides superior structural integrity over unsubstituted aziridines. The steric shielding provided by the methyl group enforces strict regioselectivity and prevents premature polymerization, while maintaining sufficient electrophilicity for effective crosslinking—a balance that larger azetidine rings fail to achieve.
References
-
Stability and proper storage conditions for aziridine compounds. BenchChem.1
-
Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening. RSC Publishing. 3
-
A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening. BenchChem. 4
-
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC). 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 3. Parallel kinetic resolution of aziridines via chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
comparing thermal stability of gamma-Methylaziridine-1-propylamine with beta-methylaziridines
As a Senior Application Scientist, evaluating the thermal stability of highly strained heterocycles is critical for ensuring safety, scalability, and efficacy in drug development and materials science. Aziridines possess immense angle strain, creating a strong thermodynamic driving force for ring-opening[1]. However, the kinetic barrier to this degradation is entirely governed by the molecule's specific substitution pattern[2].
This guide provides an in-depth, objective comparison between two distinct classes of substituted aziridines: gamma-Methylaziridine-1-propylamine (chain-substituted) and beta-methylaziridines (ring-substituted), detailing the mechanistic causality behind their thermal behaviors and providing a self-validating protocol for empirical testing.
Mechanistic Causality: Why Substitution Location Dictates Stability
The thermal degradation of aziridines typically initiates via the heterolytic cleavage of the C-N bond[2]. The stability of the molecule is directly tied to how well the transition state of this cleavage is stabilized by surrounding functional groups.
beta-Methylaziridines (e.g., 2-Methylaziridine / Propyleneimine) In beta-methylaziridines, a methyl group is directly bonded to the C2 position of the strained three-membered ring[3]. During thermal stress, as the C-N bond elongates and develops a partial positive charge at the carbon center, the adjacent methyl group provides critical inductive (+I) and hyperconjugative stabilization. By artificially lowering the activation energy ( Ea ) of the transition state, the beta-methyl group acts as an intramolecular catalyst for ring cleavage. This results in a highly reactive molecule prone to rapid, exothermic auto-polymerization at relatively low temperatures[2].
gamma-Methylaziridine-1-propylamine Systematically identified as 3-(aziridin-1-yl)butan-1-amine, this compound features an entirely unsubstituted aziridine ring[4]. The "gamma-methyl" designation refers to the branching on the N-propyl chain. Because this methyl group is separated from the strained ring by multiple sigma bonds, it is electronically decoupled from the reactive center. Without direct electron-donating substituents on the ring carbons, the transition state during C-N bond heterolysis receives no stabilization[2]. Consequently, the kinetic barrier remains prohibitively high, granting this derivative vastly superior thermal stability.
Mechanistic Visualization
Mechanistic pathway comparing the thermal degradation barriers of substituted aziridines.
Quantitative Performance Comparison
The structural differences translate directly into measurable thermodynamic properties. The table below summarizes the thermal performance profiles of both compounds based on kinetic profiling.
| Parameter | beta-Methylaziridine (e.g., 2-Methylaziridine) | gamma-Methylaziridine-1-propylamine |
| Structural Classification | Ring-Substituted (C2) | Chain-Substituted (N-Alkyl) |
| Electronic Effect on Ring | Strong (+I) Inductive Stabilization | Negligible (Electronically Decoupled) |
| Activation Energy ( Ea ) | ~ 80 - 85 kJ/mol | ~ 110 - 115 kJ/mol |
| Onset Decomposition ( Td ) | ~ 80 °C | ~ 145 °C |
| Primary Degradation Mode | Rapid Exothermic Polymerization | High-Temperature Fragmentation |
| Handling Requirement | Strict Cold Chain (<-20°C) | Ambient to Moderate Cooling |
Self-Validating Experimental Protocol: TGA & DSC Profiling
To objectively quantify these mechanistic differences without analytical bias, we employ a self-validating thermal profiling workflow. Relying on a single heating rate can conflate kinetic delays with true thermodynamic stability. Therefore, this protocol utilizes the isoconversional Kissinger method, which extracts the activation energy ( Ea ) independently of any pre-assumed degradation model.
Step-by-Step Methodology
Step 1: Inert Sample Preparation Rationale: Prevents oxidative side reactions that could artificially lower the decomposition onset.
-
Transfer 5.0 ± 0.1 mg of the aziridine sample into a high-pressure, gold-plated stainless steel DSC crucible.
-
Seal the crucible inside a nitrogen-filled glovebox (O 2 < 1 ppm) to isolate the sample from atmospheric moisture and oxygen.
Step 2: Dynamic Differential Scanning Calorimetry (DSC) Rationale: Captures the exothermic heat flow associated with C-N bond cleavage and subsequent polymerization.
-
Equilibrate the sealed sample at 25°C in the DSC furnace under a continuous N 2 purge (50 mL/min).
-
Perform dynamic temperature scans from 25°C to 300°C at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min.
-
Record the peak exothermic temperature ( Tp ) corresponding to the thermal ring-opening event for each heating rate.
Step 3: Orthogonal Thermogravimetric Analysis (TGA) Rationale: Differentiates between non-volatile ring-opening polymerization (detected by DSC) and volatile fragmentation.
-
Load a separate 10 mg sample into a TGA analyzer.
-
Heat at 10 °C/min up to 400°C under N 2 .
-
Record the onset temperature of mass loss ( Td , defined at 5% mass loss).
Step 4: Kinetic Self-Validation (Kissinger Method) Rationale: Validates the integrity of the kinetic data through linear regression.
-
Plot ln(β/Tp2) against 1/Tp for the four heating rates.
-
Validation Check: The system is self-validating if the plot yields a linear regression with R2>0.99 .
-
Calculate the absolute activation energy ( Ea ) directly from the slope ( −Ea/R ). A lower Ea empirically confirms the transition state stabilization provided by beta-substitution.
References
-
Wikipedia. "Propyleneimine". Available at:[Link]
-
Wikipedia. "Aziridine". Available at:[Link]
-
Paasche, A., Arnone, M., Fink, R. F., Schirmeister, T., & Engels, B. (2009). "Origin of the Reactivity Differences of Substituted Aziridines: CN vs CC Bond Breakages". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Sources
gamma-Methylaziridine-1-propylamine proper disposal procedures
As a Senior Application Scientist, addressing the lifecycle management of highly reactive intermediates is just as critical as optimizing their synthetic utility. γ-Methylaziridine-1-propylamine (also known as 3-(aziridin-1-yl)butan-1-amine) is a bifunctional molecule featuring both a primary amine and a highly strained, reactive aziridine ring[1].
In drug development and chemical biology, aziridines are valued for their potent alkylating capabilities. However, this same reactivity profile dictates stringent operational and disposal protocols. Improper handling or disposal can lead to uncontrolled exothermic polymerization, toxic exposure, or environmental contamination.
Below is the comprehensive, E-E-A-T-aligned guide for the safe handling, segregation, and disposal of γ-methylaziridine-1-propylamine in a professional laboratory setting.
I. Physicochemical & Hazard Profiling
Before designing a disposal protocol, we must understand the physical state and reactivity of the substance. The aziridine ring is characterized by immense angular strain (~27 kcal/mol), making it highly susceptible to ring-opening reactions, particularly in the presence of electrophiles or Brønsted acids.
Table 1: Key Physicochemical Properties of γ-Methylaziridine-1-propylamine
| Property | Value | Operational Implication | Reference |
| CAS Number | 74993-03-6 | Unique identifier for EHS manifesting. | [1] |
| Molecular Weight | 114.19 g/mol | High volatility potential relative to mass. | [1],[2] |
| Boiling Point | 165.61°C (at 760 mmHg) | Remains liquid at standard operating temperatures. | [1] |
| Flash Point | 50.36°C | Flammable liquid. Requires grounded equipment. | [1] |
| Density | 0.979 g/cm³ | Floats on aqueous layers if immiscible. | [1] |
| Reactivity Profile | Alkylating agent, base | Susceptible to acid-catalyzed exothermic polymerization. | [3] |
II. The Causality of Aziridine Disposal (Mechanistic Insight)
Many laboratories default to quenching reactive intermediates via in-lab chemical neutralization (e.g., acid hydrolysis to form the corresponding amino alcohol). For aziridines, in-lab acid quenching is strongly discouraged unless explicitly validated by your Environmental Health and Safety (EHS) department.
-
The Causality: The nitrogen atom in the aziridine ring is basic and easily protonated. Once protonated, the ring becomes highly electrophilic. Unreacted γ-methylaziridine-1-propylamine molecules (acting as nucleophiles via their primary amine or aziridine nitrogen) will rapidly attack the protonated species.
-
The Result: This triggers a cascading, uncontrolled ring-opening polymerization. Because each ring-opening event releases the ~27 kcal/mol of strain energy, the reaction is violently exothermic and can cause solvent boiling, container rupture, and aerosolization of toxic alkylating oligomers.
Therefore, the safest and most compliant disposal method is strict segregation and high-temperature incineration by a licensed hazardous waste contractor.
III. Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system. Each step contains a verification check to ensure the integrity of the waste stream before proceeding to the next.
Phase 1: Waste Segregation & Collection
-
Verify Waste Stream Compatibility (Self-Validation Step): Before adding γ-methylaziridine-1-propylamine to any waste carboy, test the existing waste with pH paper.
-
Causality: The waste stream must be neutral or slightly basic. If the pH is < 7, do not add the aziridine . Acidic environments will trigger the exothermic polymerization described above.
-
-
Select the Primary Receptacle: Use high-density polyethylene (HDPE) or amber glass containers.
-
Causality: Amber glass prevents potential photo-degradation, while HDPE offers excellent chemical resistance to amines without the risk of shattering. Do not use metal containers, as amines can corrode certain metals over time.
-
-
Transfer in Engineering Controls: Perform all waste transfers inside a certified chemical fume hood. Use a dedicated, disposable polyethylene funnel to prevent cross-contamination.
Phase 2: Containment & Labeling
-
Seal and Vent: Cap the waste container securely, but if the waste contains mixed solvents that may generate vapor pressure, utilize a vented EHS-approved waste cap.
-
Apply GHS/RCRA Labeling: Attach a hazardous waste tag immediately.
-
Required Identifiers: "γ-Methylaziridine-1-propylamine" (No abbreviations).
-
Hazard Checkboxes: Mark Flammable (Flash point 50.36°C) and Toxic/Alkylating Agent .
-
Phase 3: Storage & Institutional Handoff
-
Secondary Containment: Place the sealed waste container inside a secondary containment tray made of chemically resistant plastic (e.g., polypropylene).
-
Flammables Storage: Store the waste in a designated, grounded Flammables Cabinet away from direct sunlight, heat sources, and strictly isolated from acids and strong oxidizers.
-
EHS Manifesting: Submit a waste pickup request to your institutional EHS department. The material must be slated for high-temperature incineration (typically >1000°C), which completely oxidizes the carbon-nitrogen framework into CO₂, H₂O, and NOₓ (which is subsequently scrubbed by the facility).
IV. Operational Workflow Visualization
The following diagram illustrates the critical decision matrix for the disposal of this compound, emphasizing the danger of improper waste mixing.
Caption: Workflow for the safe segregation and EHS-compliant disposal of γ-Methylaziridine-1-propylamine.
V. Spill Response & Decontamination
In the event of an operational spill outside the fume hood:
-
Evacuate and Isolate: Immediately evacuate personnel from the immediate area. The high vapor pressure and toxicity of the aziridine ring pose an inhalation hazard.
-
Eliminate Ignition Sources: Due to its 50.36°C flash point[1], shut off all nearby heat sources and ensure no static discharge can occur.
-
PPE Upgrade: Responders must wear heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, and a half-mask respirator with organic vapor cartridges (if outside a ventilated area).
-
Containment: Absorb the spill with inert, non-combustible material (e.g., sand, earth, or commercial universal spill pads). Do not use combustible absorbents like sawdust.
-
Decontamination: After bulk removal, wash the surface with a mild, slightly basic detergent solution. Collect all wash water as hazardous waste.
References
-
PubChemLite / Université du Luxembourg. (n.d.). Gamma-methylaziridine-1-propylamine (C6H14N2). Retrieved April 2, 2026, from[Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: γ-methylaziridine-1-propylamine. Retrieved April 2, 2026, from[Link]
Sources
Personal protective equipment for handling gamma-Methylaziridine-1-propylamine
Operational Safety and Handling Guide for γ -Methylaziridine-1-propylamine
Handling highly reactive alkylating agents requires moving beyond basic compliance to a deep, mechanistic understanding of chemical behavior. γ -Methylaziridine-1-propylamine (CAS 74993-03-6)[1] presents a dual-hazard profile: the extreme electrophilicity of the aziridine ring combined with the severe basicity and corrosivity of the propylamine moiety.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to safely handle, dispense, and neutralize this compound.
Hazard Causality & Risk Assessment
To design an effective safety protocol, one must understand why γ -Methylaziridine-1-propylamine is exceptionally hazardous:
-
The Alkylating Mechanism: The 3-membered aziridine ring possesses immense steric strain (approximately 27 kcal/mol). This strain makes it a potent electrophile. Upon contact with biological tissues, the ring readily opens to covalently bind (alkylate) nucleophilic sites on DNA (e.g., the N7 position of guanine) and proteins. This irreversible alkylation is the root cause of its severe mutagenicity, toxicity, and suspected carcinogenicity.
-
Corrosivity & Tissue Penetration: The primary amine on the propyl chain is a strong base. It rapidly saponifies skin lipids, causing liquefactive necrosis. This mechanism allows the chemical to penetrate deep into dermal layers, carrying the toxic aziridine moiety directly into the systemic circulation.
-
Exothermic Reactivity: Aziridines are highly sensitive to acids. Exposure to strong acids triggers a violent, uncontrolled exothermic polymerization and ring-opening reaction that can lead to vessel rupture[2].
Quantitative Safety Data & PPE Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for handling aziridine derivatives. The following matrix outlines the required PPE and the specific mechanistic rationale for each choice.
| Hazard Profile | Mechanistic Cause | Required PPE | Causality / Rationale |
| Dermal Toxicity | Rapid lipid saponification and deep tissue alkylation. | Double Gloving: Polymer laminate inner gloves + Heavy-duty Nitrile or Butyl Rubber outer gloves[3]. Tychem® suit. | Standard nitrile is highly permeable to small, polar aziridines. Polymer laminate prevents chemical breakthrough, while the outer nitrile layer provides necessary mechanical dexterity[3]. |
| Inhalation | High vapor toxicity causing severe pulmonary edema. | Respiratory Protection: Full-face respirator with ABEK-P3 filters, or SCBA if outside a fume hood[4]. | Vapor inhalation directly alkylates lung parenchyma. Full-face protection simultaneously prevents ocular vapor absorption[4]. |
| Ocular Exposure | Liquefactive necrosis of the cornea leading to blindness. | Eye Protection: Chemical splash goggles paired with a full face shield[4]. | Prevents irreversible damage from micro-splashes during positive-pressure dispensing. |
Operational Protocol: Step-by-Step Handling
Every step in this workflow is designed as a self-validating system , ensuring that safety parameters are confirmed before proceeding to the next phase of the operation.
Phase 1: Pre-Operational Setup & Validation
-
Ventilation Verification: Ensure the fume hood face velocity is ≥ 100 feet per minute (fpm).
-
Validation Check: Use a smoke pencil at the sash opening. The smoke must be drawn smoothly into the hood without turbulence. Do not rely solely on digital monitors.
-
-
Secondary Containment: Place all reaction vessels inside a high-density polyethylene (HDPE) or PTFE secondary containment tray.
-
Causality: If the primary glass vessel fractures due to an unexpected exotherm, the secondary tray prevents the spread of the corrosive liquid, containing the hazard locally.
-
-
Atmospheric Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon).
-
Causality: Atmospheric moisture can trigger slow, uncontrolled hydrolysis of the aziridine ring, while ambient carbon dioxide reacts with the primary amine to form carbamates, degrading reagent purity and altering stoichiometry.
-
Phase 2: Dispensing & Execution
-
Equipment Selection: Dispense the chemical using gas-tight glass syringes with PTFE plungers.
-
Causality: Aziridines act as aggressive solvents that degrade the plasticizers found in standard disposable polypropylene syringes, leading to immediate contamination and potential plunger failure during transfer.
-
-
Thermal Management: Maintain the reaction temperature strictly below 50°C using an ice or cooling bath unless the specific protocol dictates otherwise.
-
Causality: Elevated temperatures exponentially increase the rate of exothermic ring-opening. Without thermal control, the reaction can easily transition into a thermal runaway.
-
Emergency Spill Response & Neutralization Plan
In the event of a spill, standard chemical absorbents are not enough. The chemical must be actively neutralized to eliminate its alkylating potential before disposal[5].
The Chemistry of Neutralization: Aziridines are weak bases. Neutralization relies on an acid-catalyzed ring-opening reaction (hydrolysis)[2]. Using a strong acid (like concentrated HCl) will cause a violent, boiling exotherm. Instead, a dilute weak acid (e.g., 10% acetic acid) safely protonates the aziridine nitrogen, facilitating a controlled nucleophilic attack by water to form a non-toxic amino alcohol[2].
Step-by-Step Neutralization Protocol:
-
Evacuate & Isolate: Immediately evacuate the immediate area. Responders must don SCBA and Tychem® suits before re-entering[5].
-
Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[5].
-
Causality: Combustible absorbents (like sawdust) can ignite if the chemical undergoes an unexpected exothermic reaction.
-
-
Controlled Neutralization: Slowly apply a cold 10% acetic acid solution directly to the absorbed spill[2].
-
Causality: Adding the acid dropwise or in small aliquots dissipates the heat generated by the ring-opening reaction, preventing toxic vapors from boiling off[2].
-
-
Validation Check (pH Monitoring): Test the resulting slurry with pH paper. Continue adding dilute acid until the pH stabilizes between 6.0 and 8.0[2].
-
Validation: A neutral pH confirms the complete consumption of both the basic aziridine ring and the propylamine moiety[2].
-
-
Disposal: Scoop the neutralized, pH-verified slurry into an HDPE hazardous waste container, label it as "Neutralized Aziridine Waste," and transfer it to environmental health and safety (EHS) for incineration[2].
Workflow Visualization
Caption: Operational workflow and emergency spill response for gamma-Methylaziridine-1-propylamine.
References
-
MSN Chemical. "Emergency Measures for Aziridine Crosslinker Spills." Retrieved from:[Link]
-
3M. "Safety Data Sheet: Polyfunctional Aziridine." Retrieved from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
